Product packaging for N-Butyl-N-ethylaniline(Cat. No.:CAS No. 13206-64-9)

N-Butyl-N-ethylaniline

Cat. No.: B084774
CAS No.: 13206-64-9
M. Wt: 177.29 g/mol
InChI Key: DDKZXSNRYKHKQK-UHFFFAOYSA-N
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Description

N-Butyl-N-ethylaniline, also known as this compound, is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B084774 N-Butyl-N-ethylaniline CAS No. 13206-64-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13206-64-9

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-butyl-N-ethylaniline

InChI

InChI=1S/C12H19N/c1-3-5-11-13(4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3

InChI Key

DDKZXSNRYKHKQK-UHFFFAOYSA-N

SMILES

CCCCN(CC)C1=CC=CC=C1

Canonical SMILES

CCCCN(CC)C1=CC=CC=C1

Synonyms

N-Butyl-N-ethylaniline

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Butyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Butyl-N-ethylaniline, including its chemical identity, physicochemical properties, synthesis, and reactivity. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis, and drug development.

Chemical Identity and Structure

This compound is a tertiary aromatic amine. Its core structure consists of an aniline (B41778) molecule where the amino group is substituted with both a butyl and an ethyl group.

IUPAC Name: this compound[1]

CAS Number: 13206-64-9[1]

Molecular Formula: C₁₂H₁₉N[1]

Structure:

  • SMILES: CCCCN(CC)C1=CC=CC=C1[1]

  • InChI: InChI=1S/C12H19N/c1-3-5-11-13(4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3[1]

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Weight 177.29 g/mol [1][2]
Exact Mass 177.151749610 Da[3]
Boiling Point 88 - 91 °C at 5 mmHg[4]
Density Not available (N-Ethylaniline: 0.963 g/mL at 25 °C)[5]
Refractive Index Not available (N-Ethylaniline: 1.554 at 20 °C)[5]
logP 3.313[3]
Polar Surface Area 3.24 Ų[3]
¹³C NMR Spectral data availablePubChem CID 9989790
IR Spectrum Spectral data availablePubChem CID 9989790
Mass Spectrum (GC-MS) Spectral data availablePubChem CID 9989790

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from N-ethylaniline and n-butanol.

Reaction:

N-Ethylaniline + n-Butanol → this compound + H₂O

Materials:

  • N-ethylaniline (182 parts)

  • n-Butanol (150 parts)

  • Triphenyl phosphite (B83602) (10 parts)

  • Stirred autoclave

Procedure: [4]

  • Combine 182 parts of N-ethylaniline, 150 parts of n-butanol, and 10 parts of triphenyl phosphite in a stirred autoclave.

  • Heat the mixture at 230 °C for 20 hours.

  • After the reaction is complete, cool the autoclave and release the pressure.

  • Distill the reaction mixture to remove the water of reaction, any unreacted N-ethylaniline, and excess n-butanol.

  • The product, this compound, is then distilled under reduced pressure, collecting the fraction at 88 - 91 °C / 5 mmHg.

Yield: Approximately 69% of the theoretical yield.[4]

Representative Electrophilic Aromatic Substitution: Nitration

This compound is expected to undergo electrophilic aromatic substitution reactions, such as nitration, primarily at the ortho and para positions of the benzene (B151609) ring due to the activating and directing effects of the N-alkylamino group.[2] The following is a representative protocol for the nitration of an N-alkylaniline, which can be adapted for this compound. Direct nitration of anilines can lead to oxidation and side products; therefore, milder nitrating agents are often preferred.[6][7]

Materials:

Procedure (based on the nitration of N-alkylanilines with TBN):

  • In a round-bottom flask, dissolve the N-alkylaniline (1.0 mmol) in acetonitrile (8 mL).

  • Add tert-butyl nitrite (4.0 equivalents) to the solution.

  • Stir the reaction mixture at 80 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography.

Note: This is a general procedure for the nitration of N-alkylanilines and may require optimization for this compound.

Analytical Methods

The following is a representative HPLC method for the analysis of N-alkylanilines, which can be adapted for the quantification of this compound.[8][9][10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 85:15 v/v). The addition of 0.1% trifluoroacetic acid (TFA) may improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent like acetonitrile and filtered through a 0.22 µm syringe filter before injection.

A representative GC method for the analysis of N-alkylanilines is outlined below.[11][12]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: HP-5 (5% Phenyl Methyl Siloxane) capillary column (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 150 °C (hold for 1 minute), ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C (for FID).

  • Sample Preparation: Samples can be dissolved in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. Its primary applications are in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[2] The reactivity of this compound is characteristic of a tertiary aromatic amine, with the key reaction types being:

  • Electrophilic Aromatic Substitution: The electron-donating N-alkylamino group strongly activates the aromatic ring towards electrophilic attack at the ortho and para positions. Common reactions include halogenation (e.g., bromination) and nitration.[2]

  • Oxidation: The amino group can be susceptible to oxidation, which is a consideration in reaction design.

Logical Workflow: Synthesis of a Dye Precursor

As a synthetic intermediate, this compound is not involved in natural biological signaling pathways. However, its role in chemical synthesis can be represented as a logical workflow. The following diagram illustrates a hypothetical workflow for the synthesis of a para-nitro substituted derivative, which could serve as a precursor for azo dyes.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Electrophilic Substitution N-Ethylaniline N-Ethylaniline Synthesis_Step_1 N-Alkylation N-Ethylaniline->Synthesis_Step_1 n-Butanol n-Butanol n-Butanol->Synthesis_Step_1 This compound This compound Synthesis_Step_1->this compound Nitration_Reaction Nitration This compound->Nitration_Reaction Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4 or TBN) Nitrating_Agent->Nitration_Reaction p-Nitro_Product 4-Nitro-N-butyl-N-ethylaniline (Dye Precursor) Nitration_Reaction->p-Nitro_Product Final_Product Azo Dye Synthesis p-Nitro_Product->Final_Product

Caption: A logical workflow for the synthesis of a dye precursor from this compound.

Reaction Mechanism: Electrophilic Nitration

The nitration of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of a potent electrophile (the nitronium ion, NO₂⁺), followed by the attack of the electron-rich aromatic ring and subsequent restoration of aromaticity.

Nitration_Mechanism cluster_generation Step 1: Generation of Nitronium Ion cluster_substitution Step 2: Electrophilic Attack and Substitution HNO3 HNO₃ Protonation Protonation HNO3->Protonation H2SO4 H₂SO₄ H2SO4->Protonation Loss_of_Water Loss of H₂O Protonation->Loss_of_Water NO2_plus NO₂⁺ (Nitronium Ion) Loss_of_Water->NO2_plus Attack Nucleophilic Attack NO2_plus->Attack NBNEA This compound NBNEA->Attack Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product Nitro-N-butyl-N-ethylaniline Deprotonation->Product

Caption: The mechanism of electrophilic nitration of an aromatic amine like this compound.

References

An In-Depth Technical Guide to N-Butyl-N-ethylaniline (CAS 13206-64-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Butyl-N-ethylaniline (CAS 13206-64-9), a versatile aromatic amine intermediate. The document details its chemical and physical properties, synthesis protocols, known applications, and safety information. All quantitative data is presented in structured tables for ease of comparison, and key experimental methodologies are described in detail. Visual diagrams of a proposed metabolic pathway and a synthetic workflow are also provided to facilitate understanding.

Chemical and Physical Properties

This compound is an organic compound classified as a tertiary aromatic amine.[1] Its structure features a benzene (B151609) ring bonded to a nitrogen atom substituted with both a butyl and an ethyl group.[1] This substitution pattern influences its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 13206-64-9[2]
Molecular Formula C₁₂H₁₉N[2]
Molecular Weight 177.29 g/mol [2]
IUPAC Name This compound[1]
Synonyms N-ethyl-N-butylaniline, Phenylbutylethylamine, N-Aethyl-N-butyl-anilin[3]
Canonical SMILES CCCCN(CC)C1=CC=CC=C1[1]
InChI Key DDKZXSNRYKHKQK-UHFFFAOYSA-N[1]

Table 2: Physicochemical Data

PropertyValueSource
Boiling Point 88-91 °C at 5 mmHg[4]
PSA (Polar Surface Area) 3.24 Ų[3]
LogP 3.313[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 5[3]
Complexity 116[2]
Exact Mass 177.151749610 Da[1]

Table 3: Spectroscopic Data Availability

Spectroscopic TechniqueAvailabilitySource
¹³C NMR Spectral data available[1][4]
GC-MS Mass spectrometry data available[1][4]
IR Vapor phase IR spectra available[1][4]

Synthesis and Reactivity

This compound is primarily synthesized through the N-alkylation of aniline (B41778) or its derivatives. Various methods have been developed, including reactions with alcohols in the presence of catalysts.

Experimental Protocol: Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of N-ethylaniline with n-butanol.

Materials and Equipment:

  • N-ethylaniline (182 parts)

  • n-butanol (150 parts)

  • Triphenyl phosphite (B83602) (10 parts)

  • Stirred autoclave

  • Distillation apparatus

Procedure:

  • Combine 182 parts of N-ethylaniline, 150 parts of n-butanol, and 10 parts of triphenyl phosphite in a stirred autoclave.

  • Heat the mixture at 230 °C for 20 hours.

  • After the reaction period, cool the autoclave and release the pressure.

  • Distill off the water formed during the reaction, any unreacted N-ethylaniline, and the excess n-butanol.

  • The final product, this compound, is then distilled at a boiling point of 88-91 °C under a pressure of 5 mm Hg.

This procedure is reported to yield approximately 183 parts of this compound, which corresponds to a 69% yield based on the theory.

Reactivity

As a tertiary aromatic amine, this compound exhibits characteristic reactivity.[5] The electron-donating nature of the N-alkyl groups activates the aromatic ring, making it susceptible to electrophilic substitution reactions, primarily at the ortho and para positions.[5]

Furthermore, this compound can serve as a precursor for the synthesis of various derivatives through reactions such as halogenation.[5] For instance, it can be brominated to form compounds like 2-Bromo-N-butyl-N-ethylaniline or 4-bromo-N-butyl-N-ethylaniline.[5]

G Synthesis Workflow of this compound N_ethylaniline N-Ethylaniline autoclave Stirred Autoclave (230°C, 20h) N_ethylaniline->autoclave n_butanol n-Butanol n_butanol->autoclave triphenyl_phosphite Triphenyl Phosphite (Catalyst) triphenyl_phosphite->autoclave reaction_mixture Reaction Mixture autoclave->reaction_mixture Reaction distillation1 Initial Distillation (Removal of water, unreacted starting materials) reaction_mixture->distillation1 Work-up crude_product Crude Product distillation1->crude_product distillation2 Final Distillation (88-91°C, 5 mmHg) crude_product->distillation2 Purification final_product This compound distillation2->final_product

Caption: Synthesis workflow for this compound.

Applications in Research and Industry

This compound is primarily utilized as an intermediate in the synthesis of a variety of chemical products.

  • Dye Manufacturing: It serves as a precursor in the production of dyes.[5]

  • Pharmaceuticals: The compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5]

  • Agrochemicals: It is also employed in the formulation of pesticides.[5]

The derivatives of this compound, particularly halogenated forms, are valuable in organic synthesis for creating more complex molecules within these industries.[5]

Biological Activity and Metabolism

Based on these findings, a proposed metabolic pathway for this compound would likely involve similar enzymatic processes, primarily mediated by cytochrome P450 enzymes in the liver.

G Proposed Metabolic Pathway of this compound parent This compound de_ethylation N-De-ethylation parent->de_ethylation Metabolic Step 1a de_butylation N-De-butylation parent->de_butylation Metabolic Step 1b hydroxylation Aromatic Hydroxylation parent->hydroxylation Metabolic Step 2 metabolite1 N-Butylaniline de_ethylation->metabolite1 metabolite2 N-Ethylaniline de_butylation->metabolite2 metabolite3 Hydroxy-N-butyl-N-ethylaniline hydroxylation->metabolite3 cyp450 Cytochrome P450 Enzymes cyp450->de_ethylation cyp450->de_butylation cyp450->hydroxylation

Caption: Proposed metabolic pathway of this compound.

Safety and Handling

Detailed toxicological data specifically for this compound is not widely available. However, information for the closely related compound, N-butylaniline, indicates that it can cause skin irritation. General precautionary measures for handling aromatic amines should be followed.

General Safety Recommendations:

  • Wash hands and any exposed skin thoroughly after handling.

  • Avoid breathing dust, fumes, gas, mists, vapors, or spray.

  • Use only in a well-ventilated area.

  • Wear protective gloves, clothing, eye, and face protection.

  • In case of inhalation, move the person to fresh air.

  • In case of skin contact, wash with plenty of soap and water.

  • In case of eye contact, rinse cautiously with water for several minutes.

  • If swallowed, rinse mouth and seek medical attention.

Store in a well-ventilated place and keep the container tightly closed. It is important to consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-Depth Technical Guide to N-Butyl-N-ethylaniline (C12H19N)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-N-ethylaniline is a tertiary aromatic amine with the molecular formula C12H19N.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications, with a particular focus on its role as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] While specific biological activities of this compound are not extensively documented, this paper also explores the broader context of N-alkylanilines, which exhibit a range of biological effects, including antimicrobial and antioxidant properties, suggesting potential avenues for future research.[2] Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in their work with this compound.

Introduction

This compound is an organic compound characterized by a benzene (B151609) ring bonded to a nitrogen atom substituted with both a butyl and an ethyl group.[1] As a member of the N-alkylaniline class of compounds, its properties are influenced by the nature of these alkyl substituents, which can affect basicity, nucleophilicity, and solubility.[3] N-alkylanilines are foundational building blocks in the chemical industry, serving as crucial intermediates in the production of a wide range of commercially important molecules.[4] Their utility spans from the synthesis of vibrant dyes and pigments to the formulation of robust polymers and the development of novel therapeutic agents.[4][5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physical and Chemical Properties
PropertyValueReference
IUPAC NameThis compound[6]
CAS Number13206-64-9[1]
Molecular FormulaC12H19N[1]
Molecular Weight177.29 g/mol [1]
Exact Mass177.151749610 Da[6]
Physical StateLiquid[7]
AppearanceYellow-orange[7]
Boiling Point88-91 °C at 5 mmHg[8]
Specific Gravity0.930[7]
XLogP34.2[6]
Hydrogen Bond Donor Count0[9]
Hydrogen Bond Acceptor Count1[9]
Rotatable Bond Count5[9]
Spectroscopic Data
TechniqueData AvailableReference
¹³C NMR Spectrum available[6][10]
Mass Spectrometry (GC-MS) Spectrum available[6][10]
Infrared (IR) Spectroscopy Vapor Phase IR Spectrum available[6][10]

Synthesis and Reactivity

Synthetic Protocols

The synthesis of this compound can be achieved through various methods, with a common approach being the N-alkylation of an aniline (B41778) derivative.

Experimental Protocol: Synthesis of N-ethyl-N-butyl-aniline

This protocol is adapted from a known synthetic method.

  • Materials:

    • N-ethylaniline (182 parts)

    • n-butanol (150 parts)

    • Triphenyl phosphite (B83602) (10 parts)

    • Stirred autoclave

  • Procedure:

    • Combine 182 parts of N-ethylaniline, 150 parts of n-butanol, and 10 parts of triphenyl phosphite in a stirred autoclave.

    • Heat the mixture to 230°C for 20 hours.

    • After the reaction period, allow the autoclave to cool and depressurize.

    • Distill off the water formed during the reaction, along with any unreacted N-ethylaniline and excess n-butanol.

    • The product, N-ethyl-N-butyl-aniline, is then distilled at a boiling point of 88-91°C under a pressure of 5 mm Hg.

  • Yield: This method reports a yield of 69% of the theoretical maximum.

Chemical Reactivity

This compound exhibits reactivity typical of aromatic amines. The lone pair of electrons on the nitrogen atom activates the benzene ring, making it susceptible to electrophilic substitution reactions, primarily at the ortho and para positions.[1]

Applications and Biological Context

Industrial Applications

Derivatives of this compound are valuable intermediates in several industries:

  • Dyes and Pigments: Used in the manufacturing of various colorants for textiles and other materials.[1]

  • Pharmaceuticals: Serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs).[1]

  • Agrochemicals: Employed in the formulation of pesticides.[1]

The following diagram illustrates the general workflow from the synthesis of N-alkylanilines to their diverse applications.

G General Workflow of N-Alkylaniline Synthesis and Application cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Applications Starting Materials Starting Materials N-Alkylation N-Alkylation Starting Materials->N-Alkylation Reaction Purification Purification N-Alkylation->Purification Work-up Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Quality Control Intermediate N-Alkylaniline Intermediate Spectroscopy->Intermediate Verified Intermediate Dye Synthesis Dye Synthesis Intermediate->Dye Synthesis Pharmaceutical Synthesis Pharmaceutical Synthesis Intermediate->Pharmaceutical Synthesis Agrochemical Synthesis Agrochemical Synthesis Intermediate->Agrochemical Synthesis

Caption: General workflow from synthesis to application of N-alkylanilines.

The logical relationship of the applications of this compound derivatives is depicted in the diagram below.

G Applications of this compound Derivatives cluster_derivatives Chemical Derivatization cluster_applications End-Product Synthesis NBEA This compound Halogenation e.g., Bromination NBEA->Halogenation OtherReactions Other Reactions NBEA->OtherReactions Dyes Dyes Halogenation->Dyes Pharmaceuticals Pharmaceuticals Halogenation->Pharmaceuticals Agrochemicals Agrochemicals Halogenation->Agrochemicals OtherReactions->Dyes OtherReactions->Pharmaceuticals OtherReactions->Agrochemicals

Caption: Applications of this compound derivatives.

Biological Activity of N-Alkylanilines

While specific data on the biological activity of this compound is limited, the broader class of N-alkylanilines has been investigated for various biological effects.

  • Antimicrobial Activity: N-alkylaniline derivatives have shown notable activity against a range of bacterial and fungal pathogens.[2] The effectiveness of these compounds is often influenced by the length of the alkyl chain.[2]

  • Antioxidant Activity: There is growing interest in the antioxidant potential of N-alkylaniline derivatives.[2] These compounds may function as radical scavengers, which could have implications for mitigating oxidative stress-related conditions.[2]

The exploration of these activities in this compound and its derivatives could be a promising area for future research in drug development.

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with established applications in the dye, pharmaceutical, and agrochemical industries. Its synthesis is well-described, and its chemical properties are characteristic of a tertiary aromatic amine. While its specific biological profile remains largely unexplored, the known antimicrobial and antioxidant activities of the broader N-alkylaniline class suggest that this compound and its derivatives may hold potential for future drug discovery and development efforts. This guide provides a foundational resource for researchers and professionals working with this versatile compound.

References

A Comprehensive Technical Guide to Tertiary N-Alkylanilines: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiary N-alkylanilines are a pivotal class of organic compounds characterized by a nitrogen atom bonded to an aromatic ring and two alkyl groups. This structural motif is a cornerstone in a multitude of scientific disciplines, finding extensive applications in medicinal chemistry, materials science, and as versatile synthetic intermediates. Their unique electronic and physical properties, stemming from the interplay between the aromatic ring and the nitrogen's lone pair of electrons, make them indispensable building blocks in the design of functional molecules. This in-depth technical guide provides a comprehensive survey of the synthesis, properties, and applications of tertiary N-alkylanilines, with a focus on detailed experimental methodologies and quantitative data to support researchers in their scientific endeavors.

Synthesis of Tertiary N-Alkylanilines

The synthesis of tertiary N-alkylanilines can be achieved through a variety of methods, each with its own set of advantages and limitations. The choice of synthetic route often depends on factors such as substrate scope, functional group tolerance, and scalability.

N-Alkylation with Alcohols via Borrowing Hydrogen Catalysis

A prominent and atom-economical method for the synthesis of N-alkylanilines is the "borrowing hydrogen" or "hydrogen autotransfer" strategy.[1] This approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, with water as the primary byproduct.[1] The mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the aniline (B41778) to form an imine. The subsequent reduction of the imine by the catalyst, which had "borrowed" the hydrogen, yields the N-alkylated aniline.[1]

A variety of transition metal catalysts based on nickel, ruthenium, manganese, and iridium have been developed for this transformation.[1][2]

Experimental Protocol: Nickel-Catalyzed N-Alkylation of Aniline with Benzyl (B1604629) Alcohol [3]

A detailed experimental protocol for the nickel-catalyzed N-alkylation of aniline with benzyl alcohol is as follows:

  • To an oven-dried Schlenk tube under a nitrogen atmosphere, add NiBr2 (0.025 mmol), 1,10-phenanthroline (B135089) (0.05 mmol), and t-BuOK (0.25 mmol).[3]

  • Add aniline (0.25 mmol) and benzyl alcohol (1.0 mmol) to the tube.[3]

  • Add toluene (B28343) (2.0 mL) as the solvent.[3]

  • The reaction mixture is then heated at 130 °C for 48 hours.[3]

  • Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard techniques such as column chromatography.

Quantitative Data: Nickel-Catalyzed N-Alkylation of Anilines with Benzyl Alcohols

EntryAniline DerivativeBenzyl Alcohol DerivativeYield (%)Reference
1AnilineBenzyl alcohol99[3]
24-MethoxyanilineBenzyl alcohol88[4]
34-MethylanilineBenzyl alcohol85[4]
44-FluoroanilineBenzyl alcohol75[4]
5Aniline4-Methoxybenzyl alcohol96[4]
6Aniline4-Chlorobenzyl alcohol82[4]
Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of tertiary amines.[5] The reaction proceeds in a one-pot fashion by treating a secondary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6] An iminium ion intermediate is formed in situ and is subsequently reduced to the tertiary amine.[6]

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are valued for their mildness and selectivity.[5][6]

Experimental Protocol: Reductive Amination of N-Methylaniline with a Ketone [7]

The following is a general procedure for the direct reductive amination of a ketone with N-methylaniline:

  • In a reaction vessel, dissolve the ketone (0.2 mmol) and N-methylaniline (0.24 mmol) in dichloromethane (B109758) (1.0 mL).[7]

  • Add tetramethylethylenediamine (TMEDA) (0.2 mmol) to the solution and stir at room temperature for 30 minutes.[7]

  • Add trichlorosilane (B8805176) (0.4 mmol) and continue stirring for 36 hours.[7]

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.[7]

  • The combined organic layers are washed with water, dried over MgSO₄, and concentrated under vacuum to afford the crude product, which is then purified by column chromatography.[7]

Quantitative Data: Reductive Amination of Aldehydes with Anilines

EntryAniline DerivativeAldehydeReducing AgentYield (%)Reference
1AnilineBenzaldehydeNaBH₄98[8]
24-NitroanilineBenzaldehydeNaBH₄95[8]
34-Chloroaniline4-ChlorobenzaldehydeNaBH₄97[8]
42-MethylanilineBenzaldehydeNaBH₄96[8]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This method allows for the coupling of an amine with an aryl halide or triflate and is particularly useful for the synthesis of sterically hindered or electronically diverse tertiary N-alkylanilines.[9] The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand.[9]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Triflates with Dimethylamine (B145610) [11]

A representative protocol for the Buchwald-Hartwig amination is as follows:

  • In a glovebox, a reaction vessel is charged with Pd₂(dba)₃, XPhos ligand, and K₃PO₄.[11]

  • The aryl triflate and a solution of dimethylamine are added, followed by the solvent (e.g., tetrahydrofuran).[11]

  • The reaction mixture is heated at 80 °C until the starting material is consumed (monitored by TLC or GC-MS).[11]

  • After cooling to room temperature, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then dried and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data: Buchwald-Hartwig Amination of Aryl Halides with Secondary Amines

EntryAryl HalideAmineLigandYield (%)Reference
1BromobenzeneDiphenylamineXPhos96[12]
2BromobenzeneCarbazoleTrixiePhos>99[12]
34-BromotoluenePhenoxazineXPhos>99[12]
44-ChlorobenzonitrilePhenothiazineDavePhos99[12]
N-Alkylation with Alkyl Halides

The direct alkylation of anilines with alkyl halides is a classical method for the synthesis of N-alkylanilines. This Sɴ2 reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. While straightforward, this method can suffer from over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts.[5]

Experimental Protocol: Synthesis of N,N-Diallylaniline [13]

  • In a reaction vessel, dissolve aniline (1 equivalent) in a suitable solvent such as ethanol (B145695) or water.[13]

  • Add an alkali, such as potassium carbonate or triethylamine (B128534) (3-6 equivalents).[13]

  • To this mixture, add allyl halide (2-3.6 equivalents) and stir the reaction at a temperature between 20-70 °C until completion.[13]

  • After the reaction is complete, the mixture is extracted with an organic solvent.[13]

  • The organic extract is then dried, concentrated, and the product is purified by column chromatography.[13]

Visible-Light-Induced N-Alkylation

In recent years, visible-light-mediated methods have emerged as a green and mild alternative for N-alkylation reactions. These methods often proceed without the need for metal catalysts or harsh reagents.[14]

Experimental Protocol: Visible-Light-Induced N-Alkylation of Aniline [15]

A general experimental procedure for this method is as follows:

  • A reaction flask is charged with the aromatic amine (0.5 mmol), 4-hydroxybutan-2-one (0.525 mmol), and NH₄Br (20 mol%).[15]

  • Hexane (2 mL) is added as the solvent, and the flask is equipped with a nitrogen balloon.[15]

  • The mixture is irradiated with a 50 W 420 nm LED at room temperature for 12 hours.[15]

  • After the reaction is complete, the solvent is removed under vacuum, and the residue is purified by silica (B1680970) gel column chromatography.[15]

Quantitative Data: Visible-Light-Induced N-Alkylation of Anilines

EntryAniline DerivativeYield (%)Reference
1Aniline94[16]
24-Methoxyaniline92[16]
34-Chloroaniline85[16]
4N-Methylaniline45[16]

Physical Properties of Tertiary N-Alkylanilines

The physical properties of tertiary N-alkylanilines are influenced by their molecular weight, the nature of the alkyl and aryl substituents, and intermolecular forces.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
N,N-DimethylanilineC₈H₁₁N121.181.5-2.5193-1940.956
N,N-DiethylanilineC₁₀H₁₅N149.23-382170.938

Data sourced from[5][7][10][17][18][19][20][21]

Lower aliphatic amines are typically gases or low-boiling liquids with a characteristic fishy odor. As the molecular weight increases, they become liquids and then solids.[22] Tertiary amines have lower boiling points than primary and secondary amines of similar molecular weight because they cannot engage in intermolecular hydrogen bonding.[22] Their boiling points are comparable to those of alkanes and ethers with similar molecular masses.[14] Lower molecular weight amines are soluble in water due to hydrogen bonding with water molecules, but solubility decreases with increasing size of the hydrophobic alkyl groups.[22] Amines are generally soluble in organic solvents like alcohol, benzene, and ether.[22]

Applications of Tertiary N-Alkylanilines

Medicinal Chemistry

The tertiary N-alkylaniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to participate in crucial biological interactions and its synthetic tractability make it a valuable component in drug design.

Tyrosine Kinase Inhibitors: Many successful anticancer drugs are tyrosine kinase inhibitors (TKIs) that feature a tertiary N-alkylaniline moiety. These drugs target the dysregulated signaling pathways that drive tumor growth and proliferation.[23] Two of the most critical signaling pathways in cancer are the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.

  • PI3K/AKT/mTOR Pathway: This pathway is central to regulating the cell cycle, and its overactivation is common in many cancers, leading to increased proliferation and reduced apoptosis.[24]

  • RAF/MEK/ERK Pathway: This cascade transmits signals from cell surface receptors to transcription factors that control gene expression and prevent apoptosis.[11] Aberrant activation of this pathway is a hallmark of many human cancers.[11]

Mechanism of Action of Tertiary Amine-Containing Drugs: In depressed individuals, some tricyclic antidepressants (TCAs) containing a tertiary amine, like imipramine, act as potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake.[25] They also block histamine (B1213489) H₁, α₁-adrenergic, and muscarinic receptors, which contributes to some of their side effects.[25]

Materials Science: Organic Electronics

Tertiary N-alkylanilines are increasingly being utilized in the field of organic electronics, particularly as n-type dopants for solution-processable organic semiconductors.[26] N-type doping is crucial for improving the performance of organic electronic devices such as organic light-emitting diodes (OLEDs).[26]

Mechanism of N-type Doping in OLEDs: In OLEDs, a series of organic layers are sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into these layers, and their recombination leads to the emission of light.[27] Tertiary amines can act as effective n-dopants by donating electrons to the electron-transporting material. This increases the electron conductivity of that layer, leading to a more balanced charge injection and recombination, which enhances the efficiency and lifetime of the OLED.[26][28] The formation of tethered tertiary amine moieties during thin-film processing has been shown to be a powerful and general strategy for generating free electron carriers in the solid state.[26]

Visualizations

Experimental and Logical Workflows

Experimental_Workflow_N_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reactants Aniline & Alkylating Agent start->reactants setup_reaction Combine in Reaction Vessel under Inert Atmosphere reactants->setup_reaction catalyst Catalyst & Base/Additive catalyst->setup_reaction solvent Solvent solvent->setup_reaction heat_stir Heat & Stir for Specified Time setup_reaction->heat_stir monitor Monitor Progress (TLC/GC) heat_stir->monitor cool Cool to Room Temperature monitor->cool quench_extract Quench & Extract with Organic Solvent cool->quench_extract dry_concentrate Dry & Concentrate quench_extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

General experimental workflow for the synthesis of tertiary N-alkylanilines.
Signaling Pathways

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Simplified diagram of the PI3K/AKT/mTOR signaling pathway.

RAF_MEK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Simplified diagram of the RAF/MEK/ERK signaling pathway.

Conclusion

Tertiary N-alkylanilines represent a versatile and highly valuable class of molecules with broad-ranging applications. The synthetic methodologies for their preparation have evolved significantly, offering chemists a diverse toolkit to access these compounds with high efficiency and selectivity. The continued development of novel catalytic systems and reaction conditions is expected to further expand the synthetic utility of these methods. In medicinal chemistry, the tertiary N-alkylaniline moiety remains a key structural element in the design of new therapeutic agents, particularly in the area of oncology. Furthermore, their emerging role in materials science, especially in organic electronics, highlights their potential for the development of next-generation technologies. This guide serves as a foundational resource for researchers, providing the necessary theoretical and practical knowledge to effectively utilize tertiary N-alkylanilines in their respective fields.

References

Preliminary Reactivity Studies of N-Butyl-N-ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of preliminary reactivity studies on N-Butyl-N-ethylaniline. The document details characteristic reactions of this N,N-dialkylated aromatic amine, including electrophilic substitution (nitration and halogenation) and oxidation. Due to the limited availability of direct experimental data for this compound, this guide leverages established reactivity patterns and detailed experimental protocols from closely related analogs, such as N,N-diethylaniline and other N-alkylanilines, to provide a predictive framework for its chemical behavior. All quantitative data is summarized in structured tables, and key reaction pathways and experimental workflows are illustrated with diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound (C₁₂H₁₉N) is a tertiary aromatic amine with a molecular weight of 177.29 g/mol . Its chemical reactivity is primarily governed by the electron-donating nature of the N-butyl-N-ethylamino group, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The nitrogen atom also presents a site for oxidation. This guide explores the fundamental reactivity of this compound, providing insights into its behavior in key organic transformations.

Electrophilic Aromatic Substitution

The lone pair of electrons on the nitrogen atom of this compound is delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. This makes the molecule highly susceptible to electrophilic attack at these sites.

Nitration

The nitration of N-alkylanilines can be complex due to the strong oxidizing nature of traditional nitrating agents (a mixture of nitric acid and sulfuric acid), which can lead to degradation of the starting material. A milder and more selective method involves the use of tert-butyl nitrite (B80452) (TBN), which has been shown to be effective for the regioselective nitration of various N-alkylanilines. This method typically proceeds through an initial N-nitrosation followed by ring nitration to yield N-nitroso N-alkyl nitroanilines in excellent yields.[1][2]

Table 1: Representative Quantitative Data for Nitration of N-Alkylanilines with tert-Butyl Nitrite [1]

Substrate (Analog)ProductYield (%)
N-MethylanilineN-Methyl-N-nitroso-4-nitroaniline92
N-EthylanilineN-Ethyl-N-nitroso-4-nitroaniline94
N-PropylanilineN-Propyl-N-nitroso-4-nitroaniline91
N-ButylanilineN-Butyl-N-nitroso-4-nitroaniline90

Note: Data presented for analogous N-alkylanilines to predict the reactivity of this compound.

Experimental Protocol: Regioselective Nitration of N-Alkylanilines using tert-Butyl Nitrite [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-alkylaniline (1.0 mmol) in acetonitrile (B52724) (5 mL).

  • Reagent Addition: Add tert-butyl nitrite (TBN) (3.0 mmol, 3.0 equiv.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to obtain the corresponding N-nitroso N-alkyl nitroaniline.

Nitration_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product This compound This compound N-Nitroso N-Nitroso Intermediate This compound->N-Nitroso Nitrosation t-BuONO tert-Butyl Nitrite (TBN) t-BuONO->N-Nitroso Acetonitrile Acetonitrile (Solvent) Acetonitrile->N-Nitroso Nitro_Product N-Butyl-N-ethyl-4-nitrosoaniline (ortho and para isomers) N-Nitroso->Nitro_Product Nitration

Nitration pathway of this compound with tert-Butyl Nitrite.

Halogenation

This compound is expected to undergo facile halogenation, primarily at the para position due to steric hindrance from the N-alkyl groups at the ortho positions. Bromination can be effectively carried out using molecular bromine in a suitable solvent like acetic acid or by employing N-bromosuccinimide (NBS) for a milder reaction. For N,N-diethylaniline, a close analog, bromination with DMSO and oxalyl bromide has been reported to yield the monobrominated product, with steric hindrance preventing ortho-bromination.[3]

Table 2: Representative Quantitative Data for Halogenation of N,N-Dialkylanilines

Substrate (Analog)ReagentProductYield (%)Reference
N,N-DimethylanilineDMSO, (COBr)₂4-Bromo-N,N-dimethylaniline95[3]
N,N-DiethylanilineDMSO, (COBr)₂4-Bromo-N,N-diethylaniline92[3]

Experimental Protocol: Bromination of N,N-Diethylaniline with DMSO and Oxalyl Bromide [3]

  • Reaction Setup: In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve N,N-diethylaniline (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL).

  • Reagent Preparation: In a separate flask, add oxalyl bromide (1.2 mmol) to a solution of dimethyl sulfoxide (B87167) (DMSO) (1.2 mmol) in anhydrous dichloromethane (5 mL) at 0 °C.

  • Reagent Addition: Add the prepared brominating agent dropwise to the solution of the aniline (B41778) at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the 4-bromo-N,N-diethylaniline.

Halogenation_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Dissolve this compound in Anhydrous DCM C Add Brominating Agent Dropwise at 0°C A->C B Prepare Brominating Agent (e.g., Br₂ in Acetic Acid) B->C D Stir at Room Temperature C->D E Quench Reaction D->E F Extract & Dry E->F G Purify by Chromatography F->G H 4-Bromo-N-butyl-N-ethylaniline G->H

Experimental workflow for the bromination of this compound.

Oxidation

Tertiary anilines can undergo oxidation at the nitrogen atom to form N-oxides or may experience more complex reactions leading to colored products. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

Oxidation with Hydrogen Peroxide

Hydrogen peroxide is a common and environmentally friendly oxidizing agent for tertiary amines. The reaction is often catalyzed by various metal complexes or proceeds under specific pH conditions to yield the corresponding N-oxide. For tertiary amines, the reaction with hydrogen peroxide can be slower compared to primary and secondary amines due to the absence of a hydrogen atom on the nitrogen.[4]

Table 3: Representative Data for Oxidation of Tertiary Amines with H₂O₂

Substrate (Analog)CatalystProductYield (%)
N,N-DimethylanilineTungsten/HydroxyapatiteN,N-Dimethylaniline N-oxide95
PyridineTungsten/HydroxyapatitePyridine N-oxide95

Note: Data for analogous tertiary amines illustrating the potential for N-oxide formation.

Experimental Protocol: Oxidation of Tertiary Amines to N-Oxides with H₂O₂

  • Reaction Setup: In a round-bottom flask, place the tertiary amine (e.g., this compound) (1.0 mmol) and the catalyst (if applicable).

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (1.2 mmol) dropwise to the reaction mixture, maintaining the temperature at 25-30 °C with a water bath.

  • Reaction Conditions: Stir the mixture at room temperature for several hours to days, monitoring the disappearance of the starting material by TLC or GC.

  • Work-up: After the reaction is complete, decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide. Filter the mixture.

  • Isolation: Extract the aqueous solution with a suitable organic solvent (e.g., chloroform). Dry the organic layer and remove the solvent to obtain the crude N-oxide.

Oxidation_Pathway cluster_start Starting Material cluster_reagent Oxidant cluster_product Product Aniline This compound N-Oxide This compound N-oxide Aniline->N-Oxide Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->N-Oxide

Oxidation of this compound to its N-oxide.

Conclusion

While direct and extensive reactivity studies on this compound are not widely published, a robust understanding of its chemical behavior can be inferred from the well-documented reactivity of analogous N-alkylanilines. It is anticipated that this compound will readily undergo electrophilic aromatic substitution, primarily at the para position, to yield nitrated and halogenated derivatives. Furthermore, oxidation of the tertiary amine functionality to the corresponding N-oxide is a feasible transformation. The experimental protocols provided in this guide, derived from studies on closely related compounds, offer a solid foundation for initiating laboratory investigations into the rich chemistry of this compound and its potential applications in the synthesis of novel compounds for the pharmaceutical and materials science industries. Further research is warranted to establish specific quantitative data and to explore the full scope of its reactivity.

References

N-Butyl-N-ethylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-Butyl-N-ethylaniline, a versatile chemical intermediate, for researchers, scientists, and professionals in drug development. This document outlines chemical suppliers, available pricing information, a detailed synthesis protocol, and its primary applications.

Chemical Suppliers and Pricing

This compound is available from various chemical suppliers, though pricing is often provided upon request for a formal quote. The purity and quantity of the chemical will significantly influence the cost. Below is a summary of potential suppliers and available pricing information. For the most accurate and up-to-date pricing, it is recommended to contact the suppliers directly.

SupplierWebsitePurityAvailable QuantitiesPricing
LookChem--INVALID-LINK--≥98%InquireRequest a Quote
Vulcanchem--INVALID-LINK--InquireInquireRequest a Quote
Career Henan Chemical Co.--INVALID-LINK--85.0-99.8%Up to 100 Kilogram/WeekRequest a Quote
Benchchem--INVALID-LINK--InquireInquireRequest a Quote
Thermo Scientific Chemicals--INVALID-LINK--99%25 g$65.65
Thermo Scientific Chemicals--INVALID-LINK--99%100 g$193.65

*Note: The pricing information from Thermo Scientific Chemicals is for the related compound N-(n-Butyl)aniline and is provided as a potential reference. Pricing for this compound may vary.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of N-ethylaniline with n-butanol. A detailed experimental protocol is provided below.[1]

Experimental Protocol

Materials:

  • N-ethylaniline (182 parts)

  • n-butanol (150 parts)

  • Triphenyl phosphite (B83602) (10 parts)

  • Stirred autoclave

Procedure:

  • Combine 182 parts of N-ethylaniline, 150 parts of n-butanol, and 10 parts of triphenyl phosphite in a stirred autoclave.

  • Heat the mixture at 230°C for 20 hours.

  • After the reaction is complete, cool the autoclave and carefully release the pressure.

  • Distill the reaction mixture to remove the water formed during the reaction, any unreacted N-ethylaniline, and the excess n-butanol.

  • The final product, this compound, is then purified by distillation. The boiling point is reported as 88-91°C at 5 mm Hg.

Yield:

This procedure is reported to yield approximately 183 parts of this compound, which corresponds to a 69% yield based on the initial amount of N-ethylaniline.[1]

Applications in Synthesis

This compound is primarily utilized as a chemical intermediate in the synthesis of a variety of other compounds.[2] Its main applications are in the production of:

  • Dyes: It serves as a precursor in the manufacturing of various dyes.[2]

  • Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2]

  • Agrochemicals: It is also employed in the synthesis of certain agrochemicals.[2]

Signaling Pathways and Biological Activity

Despite a comprehensive search of scientific literature, no specific information was found detailing the involvement of this compound in any biological signaling pathways. While some N-alkylaniline derivatives have been studied for their biological activities, data specific to this compound's effects on cellular signaling is not currently available.

Synthesis and Application Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its application as a chemical intermediate.

G cluster_synthesis Synthesis of this compound cluster_applications Applications as Intermediate N_ethylaniline N-ethylaniline reaction Reaction in Autoclave (230°C, 20h) N_ethylaniline->reaction n_butanol n-butanol n_butanol->reaction purification Purification (Distillation) reaction->purification N_Butyl_N_ethylaniline This compound purification->N_Butyl_N_ethylaniline dyes Dye Synthesis N_Butyl_N_ethylaniline->dyes pharma Pharmaceutical Synthesis N_Butyl_N_ethylaniline->pharma agrochemicals Agrochemical Synthesis N_Butyl_N_ethylaniline->agrochemicals

Caption: Synthesis workflow of this compound and its applications.

References

Potential Research Applications of N-Butyl-N-ethylaniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Butyl-N-ethylaniline and its derivatives represent a versatile class of N,N-dialkylated aromatic amines with significant potential across various scientific disciplines, particularly in drug discovery and materials science. As intermediates, they are integral to the synthesis of dyes, agrochemicals, and pharmaceuticals.[1] Emerging research on structurally related N-alkylaniline compounds suggests a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties, positioning this compound derivatives as promising scaffolds for the development of novel therapeutic agents and research probes.[2] This technical guide provides an in-depth overview of the potential research applications of this compound derivatives, including detailed experimental protocols for evaluating their biological activities and a discussion of relevant signaling pathways. While specific quantitative biological data for a homologous series of this compound derivatives is not extensively available in the current literature, this guide leverages data from analogous N-alkylaniline structures to highlight their potential and provide a framework for future research.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry methodologies. A common approach involves the N-alkylation of aniline (B41778) or its derivatives.

General Synthesis Pathway:

A typical synthesis involves the reductive amination of aniline. For instance, N-ethylaniline can be reacted with butanol in the presence of a suitable catalyst, such as triphenyl phosphite, at elevated temperatures and pressures to yield N-ethyl-N-butylaniline.[3]

Derivatives can be synthesized through electrophilic substitution reactions on the aromatic ring of this compound, such as halogenation, or by utilizing substituted anilines as starting materials.[1] For example, N-alkylation of 2,6-diethyl aniline with aldehydes in the presence of a Palladium on carbon (Pd/C) catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen donor provides a facile and environmentally friendly route to corresponding N-ethyl-2,6-diethyl aniline derivatives.[4]

Potential Research Applications and Biological Activities

Based on studies of structurally similar N-alkylaniline compounds, this compound derivatives are predicted to exhibit a range of valuable biological activities.

Antimicrobial Activity

N-alkylaniline derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.[2] The efficacy of these compounds is often influenced by the nature of the alkyl chains and other substituents on the aniline ring.

Quantitative Data for Structurally Related N-Alkylaniline Derivatives:

Compound ClassTest OrganismMIC (µg/mL)
N-benzylanilines (general)Staphylococcus aureus≤2
N-benzylanilines (general)Methicillin-resistant S. aureus (MRSA)≤2
N-benzylaniline (4k)S. aureus0.5
N-benzylaniline (4k)MRSA0.5
Quinolone derivatives (6c, 6i, 6l, 6o)S. aureus0.018 - 0.061

Table 1: Antimicrobial activity of selected N-alkylaniline derivatives. Data sourced from a guide on comparative biological activities of N-alkylaniline derivatives.

Anticancer Activity

Several N-alkylaniline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2] The mechanism of action is often attributed to the inhibition of essential cellular processes.

Quantitative Data for Structurally Related N-Alkylaniline Derivatives:

Specific IC50 (half-maximal inhibitory concentration) values for this compound derivatives are not prevalent in the literature. The following table presents data for other N-alkylaniline derivatives.

Compound Class/DerivativeCancer Cell LineIC50 (µM)
Indoline derivativeOsteosarcoma~74
N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indolineOsteosarcoma~74
Thiazoline-Tetralin Derivatives (4a-4k)MCF-7 (Breast)Not Specified
Thiazoline-Tetralin Derivatives (4a-4k)A549 (Lung)Not Specified
Thiazole DerivativesHepG-2 (Liver), PC-3 (Prostate), HCT-116 (Colon)Weak to moderate activity

Table 2: Anticancer activity of selected N-alkylaniline and related heterocyclic derivatives. Data compiled from various studies on novel synthesized compounds.[5][6]

Antioxidant Activity

The antioxidant potential of N-alkylaniline derivatives is an area of increasing interest.[2] These compounds can function as radical scavengers, which is a key mechanism in mitigating oxidative stress.

Quantitative Data for Structurally Related N-Alkylaniline Derivatives:

Data on the antioxidant activity of specific this compound derivatives is limited. The table below shows IC50 values from DPPH assays for other aniline derivatives.

Compound Class/DerivativeDPPH IC50 (µM)
Aniline Compounds (general)EC50 values calculated
Indole-based caffeic acid amides (3j)50.98 ± 1.05
Indole-based caffeic acid amides (3m)67.64 ± 1.02
Indole-based caffeic acid amides (3h)86.77 ± 1.03
Indole-based caffeic acid amides (3a)95.81 ± 1.01

Table 3: Antioxidant activity of selected aniline derivatives. Data sourced from studies on the antiradical efficiency of aniline compounds and indole-based caffeic acid amides.[7][8]

Enzyme Inhibition: Acetylcholinesterase and Carbonic Anhydrase

N-benzyl and N-allyl aniline derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs).[9] This suggests that this compound derivatives could also be explored for their potential to modulate the activity of these enzymes, which are important targets in various diseases.

Quantitative Data for Structurally Related N-Alkylaniline Derivatives:

Compound ClassTarget EnzymeKi (nM)
N-benzyl and N-allyl aniline derivativesAcetylcholinesterase (AChE)149.24±15.59 to 519.59±102.27
N-benzyl and N-allyl aniline derivativesCarbonic Anhydrase I (hCA I)202.12±16.21 to 635.31±45.33
N-benzyl and N-allyl aniline derivativesCarbonic Anhydrase II (hCA II)298.57±94.13 to 511.18±115.98

Table 4: Enzyme inhibition data for N-benzyl and N-allyl aniline derivatives.[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.[10][11]

  • Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.[1][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plates for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

DPPH Radical Scavenging Assay

This protocol details the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for assessing the antioxidant activity of this compound derivatives.[3][13]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Preparation of Test Compounds: Dissolve the this compound derivatives in methanol to prepare a stock solution (e.g., 1 mg/mL) and then prepare serial dilutions.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound solutions.

  • Controls: Use methanol as a negative control and a known antioxidant such as ascorbic acid or Trolox as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against compound concentration.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

  • Acetylcholinesterase Inhibition and Neuronal Signaling: Acetylcholinesterase inhibitors increase the levels of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This can lead to the activation of downstream signaling pathways, such as the Trk neurotrophin receptor signaling pathway, which is involved in neuronal survival and plasticity.[2]

Acetylcholinesterase_Inhibition_Pathway AChEI This compound Derivative (AChE Inhibitor) AChE Acetylcholinesterase (AChE) AChEI->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades Chol_Receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh->Chol_Receptor Activates Trk_Receptor Trk Neurotrophin Receptor Chol_Receptor->Trk_Receptor Cross-talk leads to activation Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Trk_Receptor->Downstream Activates Neuronal_Response Neuronal Survival & Plasticity Downstream->Neuronal_Response Promotes

Figure 1: Acetylcholinesterase Inhibition Pathway

  • Carbonic Anhydrase Inhibition and pH Regulation: Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of these enzymes can alter intracellular and extracellular pH, which can impact various cellular processes, including ion transport, cell proliferation, and signaling pathways like mTORC1.[14]

Carbonic_Anhydrase_Inhibition_Pathway CAI This compound Derivative (CA Inhibitor) CA Carbonic Anhydrase (CA) CAI->CA Inhibits CO2_H2O CO2 + H2O CA->CO2_H2O Catalyzes HCO3_H HCO3- + H+ CO2_H2O->HCO3_H Hydration pH_change Alteration of Intra/Extracellular pH HCO3_H->pH_change Leads to Cellular_Processes Modulation of Cellular Processes (e.g., Ion Transport, Proliferation) pH_change->Cellular_Processes Affects mTORC1 mTORC1 Pathway pH_change->mTORC1 Can Inhibit

Figure 2: Carbonic Anhydrase Inhibition Pathway

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Steps Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Characterization->Anticancer Antioxidant Antioxidant Assays (DPPH Assay) Characterization->Antioxidant Enzyme Enzyme Inhibition Assays (AChE, CA) Characterization->Enzyme Data_Analysis Data Analysis (IC50, MIC, Ki) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Antioxidant->Data_Analysis Enzyme->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Figure 3: Experimental Workflow

Conclusion and Future Directions

This compound derivatives hold considerable promise as a scaffold for the development of new chemical entities with diverse biological activities. While direct experimental evidence for this specific class of compounds is emerging, the wealth of data on structurally related N-alkylanilines strongly supports their potential as antimicrobial, anticancer, and antioxidant agents, as well as enzyme inhibitors. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically synthesize and evaluate this compound derivatives. Future research should focus on building a library of these compounds and conducting comprehensive in vitro and in vivo studies to elucidate their mechanisms of action and therapeutic potential. Such efforts will be crucial in translating the promising profile of this chemical class into tangible applications in medicine and beyond.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using N-Butyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of azo dyes utilizing N-Butyl-N-ethylaniline as a key coupling component. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their versatile synthesis, allowing for a wide spectrum of colors, makes them crucial in various industrial and research applications, including textiles, printing, and as biological stains.[1]

This compound, a tertiary aromatic amine, serves as an excellent coupling agent in the synthesis of azo dyes. Its reaction with a diazonium salt, an electrophile, results in an electrophilic aromatic substitution to form a brightly colored azo compound.[2] The alkyl groups on the amine influence the solubility and the exact shade of the resulting dye.

Principle of the Reaction

The synthesis of an azo dye using this compound follows a two-step process:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3][4]

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with the electron-rich aromatic ring of this compound. The coupling reaction is typically carried out in a slightly acidic to neutral medium to yield the azo dye.[2][5]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of an azo dye using p-nitroaniline as the diazo component and this compound as the coupling component.

ParameterValueReference
Reactants
p-Nitroaniline1.38 g (10.0 mmol)[3]
Sodium Nitrite0.76 g (11.0 mmol)
This compound1.77 g (10.0 mmol)[Calculated]
Hydrochloric Acid (conc.)~5 mL[2]
Product
Product Name4-(4-nitrophenylazo)-N-butyl-N-ethylaniline[Inferred]
Molecular Weight338.43 g/mol [Calculated]
Expected Yield85-95%[Inferred from similar reactions]
AppearanceDeeply colored solid (e.g., red, orange)[6]
λmax (in Ethanol)~480-520 nm[Inferred from similar dyes]

Experimental Protocols

This section provides a detailed methodology for the synthesis of an azo dye, specifically 4-(4-nitrophenylazo)-N-butyl-N-ethylaniline.

Part 1: Diazotization of p-Nitroaniline
  • In a 100 mL beaker, add 1.38 g (10.0 mmol) of p-nitroaniline to a mixture of 5 mL of concentrated hydrochloric acid and 5 mL of water.[2]

  • Gently heat the mixture to facilitate the dissolution of p-nitroaniline.[3]

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.[3]

  • In a separate 50 mL beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline hydrochloride solution while maintaining the temperature between 0 and 5 °C and stirring continuously.[3] The resulting solution contains the p-nitrobenzene diazonium chloride. Use this solution immediately in the next step.

Part 2: Azo Coupling with this compound
  • In a 250 mL beaker, dissolve 1.77 g (10.0 mmol) of this compound in 10 mL of 1M hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cold this compound solution.[5]

  • An intensely colored precipitate of the azo dye will form immediately.[2]

  • Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.[4]

  • If the solution is too acidic, a small amount of sodium acetate (B1210297) solution can be added to adjust the pH to 4-5 to facilitate the coupling.[4]

Part 3: Isolation and Purification
  • Collect the precipitated dye by suction filtration using a Büchner funnel.[3]

  • Wash the crude product with a small amount of cold water to remove any unreacted salts.[3]

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture.

  • Dry the purified dye in a desiccator.

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., UV-Vis, IR, and NMR).

Visualizations

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

Synthesis_Pathway Signaling Pathway for Azo Dye Synthesis A p-Nitroaniline D p-Nitrobenzene Diazonium Chloride A->D Diazotization B Sodium Nitrite (NaNO2) B->D C Hydrochloric Acid (HCl, 0-5 °C) C->D F Azo Dye (4-(4-nitrophenylazo)-N-butyl-N-ethylaniline) D->F Azo Coupling E This compound E->F

Caption: Chemical pathway for the synthesis of an azo dye.

Experimental_Workflow Experimental Workflow for Azo Dye Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Isolation & Purification D1 Dissolve p-Nitroaniline in HCl D2 Cool to 0-5 °C D1->D2 D4 Add NaNO2 solution dropwise D2->D4 D3 Prepare NaNO2 Solution D3->D4 C3 Add Diazonium Salt Solution D4->C3 Immediate Use C1 Dissolve this compound in HCl C2 Cool to 0-5 °C C1->C2 C2->C3 W1 Suction Filtration C3->W1 W2 Wash with Cold Water W1->W2 W3 Recrystallization W2->W3 W4 Drying & Characterization W3->W4

Caption: Step-by-step experimental workflow for dye synthesis.

References

Application Notes and Protocols: N-Butyl-N-ethylaniline as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylanilines are a critical class of intermediates in the synthesis of a diverse range of pharmaceutical compounds. Their structural versatility allows for the introduction of various functional groups, significantly influencing the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). N-Butyl-N-ethylaniline, a tertiary aniline, serves as a valuable precursor in organic synthesis, particularly for the generation of more complex molecules through reactions such as halogenation.[1] Its derivatives can be instrumental in the development of new therapeutic agents. While direct synthesis of a marketed drug from this compound is not widely documented in publicly available literature, its structural analogs, such as other N-alkylanilines, are fundamental to the synthesis of widely used pharmaceuticals.

This document will provide a comprehensive overview of the potential applications of this compound as a pharmaceutical intermediate by drawing parallels with the well-established synthesis of the local anesthetic, Lidocaine, from a related substituted aniline. The protocols and data presented for the synthesis of Lidocaine serve as a detailed and practical guide for researchers working with N-alkylanilines in drug discovery and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₁₂H₁₉N[2]
Molecular Weight 177.29 g/mol [2]
CAS Number 13206-64-9[2]
Appearance Not specified, likely an oily liquid
Boiling Point 88-91 °C at 5 mmHg[3]
Solubility Insoluble in water, soluble in organic solvents
LogP 3.313[4]

Application in Pharmaceutical Synthesis: A Case Study with a Structurally Related Compound

Substituted anilines are foundational materials for a significant class of local anesthetics known as anilides.[5] These drugs are characterized by their amide linkage and are valued for their stability and efficacy.[5] A prime example is Lidocaine, a widely used local anesthetic and antiarrhythmic drug, which is synthesized from the substituted aniline, 2,6-dimethylaniline (B139824).[4] The synthesis of Lidocaine provides a clear and instructive workflow that can be conceptually applied to other N-alkylanilines like this compound for the synthesis of novel bioactive molecules.

Synthetic Workflow for Lidocaine

The synthesis of Lidocaine from 2,6-dimethylaniline is a two-step process that involves an initial acylation followed by a nucleophilic substitution.[4] This synthetic route is a cornerstone of industrial pharmaceutical synthesis and serves as an excellent model for laboratory-scale preparations.

Lidocaine_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Step 1: Acylation cluster_reagent Reagent for Step 2 cluster_product Step 2: Nucleophilic Substitution start1 2,6-Dimethylaniline intermediate α-chloro-2,6-dimethylacetanilide start1->intermediate Acetic Acid, Sodium Acetate (B1210297) start2 Chloroacetyl Chloride start2->intermediate product Lidocaine intermediate->product Toluene (B28343), Reflux reagent Diethylamine (B46881) reagent->product

Caption: Synthetic workflow for the two-step synthesis of Lidocaine.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Lidocaine, adapted from established laboratory procedures.[3][4][6] These protocols can be used as a template for the development of synthetic routes involving other N-alkylanilines.

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

This step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.

Materials:

  • 2,6-dimethylaniline

  • Glacial acetic acid

  • Chloroacetyl chloride

  • Sodium acetate

  • Water

  • Standard laboratory glassware (Erlenmeyer flask, Büchner funnel)

Procedure:

  • In a suitable flask, dissolve 2,6-dimethylaniline (e.g., 2.0 g) in glacial acetic acid (e.g., 25 mL).[4]

  • To this solution, add chloroacetyl chloride (e.g., 1.5 mL) and stir the mixture.[4]

  • Prepare a solution of sodium acetate (e.g., 2.5 g) in water (e.g., 10 mL) to neutralize the hydrochloric acid formed during the reaction.[4]

  • Add the sodium acetate solution to the reaction mixture.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold water to remove any remaining acetic acid and salts.

  • Air dry the product, α-chloro-2,6-dimethylacetanilide.

Step 2: Synthesis of Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide)

This step involves the nucleophilic substitution of the chlorine atom in α-chloro-2,6-dimethylacetanilide by diethylamine.

Materials:

  • α-chloro-2,6-dimethylacetanilide (from Step 1)

  • Diethylamine

  • Toluene

  • Water

  • 3M Hydrochloric acid

  • 30% Potassium hydroxide (B78521) solution

  • Pentane (B18724) (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

Procedure:

  • In a round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from Step 1 with toluene (e.g., 25 mL) and diethylamine (e.g., 7.5 mL).[6]

  • Attach a reflux condenser and heat the mixture at reflux for approximately 90 minutes.[6]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with three portions of water (e.g., 50 mL each).[6]

  • Extract the organic layer with two portions of 3M hydrochloric acid (e.g., 20 mL each). This will move the amine product into the aqueous layer as its hydrochloride salt.[6]

  • Combine the acidic aqueous extracts and cool the solution in an ice bath.

  • Make the aqueous solution strongly basic by the addition of 30% potassium hydroxide solution. This will deprotonate the Lidocaine hydrochloride, regenerating the free base.

  • Extract the aqueous layer with two portions of pentane (or another suitable organic solvent, e.g., 10 mL each).

  • Combine the organic extracts and wash with several portions of water to remove any residual diethylamine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield Lidocaine as the final product.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes for the synthesis of Lidocaine.

ParameterStep 1: AcylationStep 2: Nucleophilic Substitution
Starting Material 2,6-dimethylanilineα-chloro-2,6-dimethylacetanilide
Key Reagents Chloroacetyl chloride, Acetic acid, Sodium acetateDiethylamine, Toluene
Reaction Time ~30 minutes~90 minutes
Reaction Temperature Room temperature, followed by coolingReflux
Typical Yield HighGood to excellent
Purification Method Filtration and washingExtraction and solvent removal

Mechanism of Action

Local anesthetics like Lidocaine exert their therapeutic effect by blocking nerve signal transmission. They achieve this by reversibly binding to voltage-gated sodium channels in the nerve cell membrane, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.

MOA_Lidocaine cluster_membrane Nerve Cell Membrane cluster_in Intracellular cluster_out Extracellular Na_channel Voltage-gated Sodium Channel Na_in Na+ Na_channel->Na_in No_Pain_Signal Blocked Pain Signal Na_channel->No_Pain_Signal Prevents Na+ influx and depolarization Lidocaine Lidocaine Lidocaine->Na_channel Binds to and blocks channel Na_out Na+ Na_out->Na_channel Influx Pain_Signal Pain Signal (Action Potential) Pain_Signal->Na_out Depolarization

Caption: Mechanism of action of Lidocaine in blocking pain signals.

Conclusion

This compound and its derivatives represent a class of chemical intermediates with significant potential in pharmaceutical synthesis. While specific, large-scale applications may not be as broadly documented as those for some other anilines, the fundamental reactivity and structural motifs are highly relevant to drug discovery. The detailed protocols for the synthesis of Lidocaine from a structurally related N-alkylaniline provide a robust framework for researchers exploring the synthetic utility of this compound in the creation of novel therapeutic agents. The principles of acylation and nucleophilic substitution are broadly applicable and can be adapted to generate a wide array of new chemical entities for biological screening and development. The continued exploration of such versatile intermediates is crucial for the advancement of medicinal chemistry and the discovery of new medicines.

References

Applications of N-Butyl-N-ethylaniline Derivatives in Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of N-Butyl-N-ethylaniline derivatives in the agrochemical sector, with a primary focus on their use as herbicides. It includes comprehensive data on the efficacy of key derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant chemical and biological pathways.

Herbicidal Applications: The Case of Benfluralin

A prominent example of an this compound derivative in agrochemicals is Benfluralin . Chemically known as N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline, Benfluralin is a selective, pre-emergence herbicide used to control annual grasses and some broadleaf weeds in a variety of crops.

Mechanism of Action

Benfluralin belongs to the dinitroaniline class of herbicides. Its primary mode of action is the inhibition of microtubule assembly . By binding to tubulin, the protein subunit of microtubules, Benfluralin disrupts the formation of the mitotic spindle apparatus, which is essential for cell division. This ultimately inhibits root and shoot growth in germinating seeds, preventing weed establishment.

dot

cluster_0 Cellular Processes Benfluralin Benfluralin Tubulin Tubulin Dimers Benfluralin->Tubulin Binds to Microtubule Microtubule Polymer Benfluralin->Microtubule Disrupts Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision RootShootGrowth Root & Shoot Growth Inhibition CellDivision->RootShootGrowth Leads to Start N-Butyl-N-ethyl-4-(trifluoromethyl)aniline Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Product Benfluralin Nitration->Product

Application Notes and Protocols: N-Butyl-N-ethylaniline as a High-Temperature Solvent for Copper-Chromite Catalyzed Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing N-Butyl-N-ethylaniline as a high-boiling point, non-polar solvent in hydrogenation reactions catalyzed by copper-chromite. Due to the absence of specific literature on this exact combination, the following protocols and data are based on the known properties of the solvent and catalyst, using the hydrogenation of nitrobenzene (B124822) to aniline (B41778) as a representative model.

Introduction

Copper-chromite is a robust and widely employed catalyst in organic synthesis, particularly for the hydrogenation of esters, aldehydes, ketones, and nitro compounds.[1][2][3] These reactions often necessitate elevated temperatures and pressures to achieve high conversions and selectivities. The choice of solvent is critical in such systems, requiring high thermal stability, chemical inertness under reductive conditions, and appropriate solubility characteristics for both substrates and products.

This compound, a tertiary N-alkylaniline, presents itself as a promising candidate for a high-temperature solvent in these applications. Its high molecular weight and non-polar nature suggest a high boiling point and good solubility for organic substrates. This document outlines the potential applications, provides a hypothetical data set for a model reaction, and details experimental protocols for the use of this compound in this context.

Physicochemical Properties of this compound

A comprehensive understanding of the solvent's properties is crucial for its application.

PropertyValueSource
Molecular FormulaC₁₂H₁₉N[4][5]
Molecular Weight177.29 g/mol [4][5]
Boiling Point (estimated)~230-250 °C at 760 mmHgEstimated from reported boiling point of 88-91 °C at 5 mmHg.[6]
Polarity (XLogP3)4.2[7]
AppearanceDark liquid with an aromatic odor.[8]
SolubilityInsoluble in water; soluble in common organic solvents.[8]

Potential Applications

The combination of this compound as a solvent and copper-chromite as a catalyst is particularly suited for:

  • High-Temperature Hydrogenation of Nitroarenes: The selective reduction of aromatic nitro groups to form anilines is a key industrial process. The high temperatures often required can be safely achieved using a high-boiling solvent like this compound.

  • Hydrogenolysis of Esters to Alcohols: This transformation typically requires forcing conditions (high temperature and pressure), for which this compound would be an appropriate medium.

  • Reductive Amination: The reaction of ketones or aldehydes with ammonia (B1221849) or amines in the presence of hydrogen and a catalyst could benefit from a non-reactive, high-boiling solvent.

Logical Workflow for a Catalytic Hydrogenation Reaction

The following diagram illustrates the general workflow for performing a copper-chromite catalyzed hydrogenation in a high-pressure autoclave using this compound as a solvent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Autoclave: - Substrate - this compound - Copper-Chromite Catalyst B Seal and Purge A->B C Pressurize with H₂ B->C D Heat to Reaction Temp. (e.g., 180-220°C) C->D E Maintain H₂ Pressure & Stir D->E F Monitor Reaction (e.g., GC-MS) E->F G Cool and Depressurize F->G H Filter Catalyst G->H I Product Isolation (e.g., Distillation) H->I J Characterization (e.g., NMR, IR) I->J

General Experimental Workflow

Experimental Protocols

The following protocols are adapted for the use of this compound as a solvent.

Protocol 1: General Procedure for the Hydrogenation of a Nitroarene

Model Reaction: Nitrobenzene → Aniline

Materials:

  • Nitrobenzene

  • This compound (anhydrous)

  • Copper-chromite catalyst (commercial grade)

  • High-pressure autoclave with magnetic stirring and temperature control

  • Hydrogen gas (high purity)

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charging the Reactor: To a clean, dry high-pressure autoclave, add the copper-chromite catalyst (5-10 mol% relative to the substrate). Add this compound as the solvent (sufficient to ensure good stirring, typically a 0.5-1.0 M solution of the substrate). Finally, add the nitrobenzene substrate.

  • Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas to remove all air.

  • Pressurization and Heating: Pressurize the autoclave with hydrogen to the desired reaction pressure (e.g., 50-100 atm). Begin stirring and heat the reactor to the target temperature (e.g., 180-220 °C).

  • Reaction Monitoring: Maintain the temperature and pressure for the desired reaction time. The reaction progress can be monitored by taking small aliquots (if the reactor allows) and analyzing them by GC-MS.

  • Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Removal: Open the autoclave and dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) to reduce viscosity. Filter the mixture through a pad of celite to remove the copper-chromite catalyst.

  • Product Isolation: The filtrate, containing the product, starting material (if any), and the this compound solvent, is concentrated under reduced pressure. The product can then be purified from the high-boiling solvent by vacuum distillation.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (e.g., NMR, IR, and melting point comparison to literature values).

Hypothetical Reaction Data: Hydrogenation of Nitrobenzene

The following table presents hypothetical data for the optimization of the hydrogenation of nitrobenzene to aniline, using the protocol described above. This data is illustrative and serves as a template for experimental design.

EntryTemperature (°C)Pressure (atm H₂)Catalyst Load (mol%)Time (h)Conversion (%)Selectivity to Aniline (%)
1180505675>99
2200505692>99
32205054>99>99
420010054>99>99
5200502.5888>99

Safety Considerations

  • High-Pressure Reactions: All high-pressure hydrogenation reactions should be conducted in a properly certified and maintained autoclave, behind a safety shield.

  • Hydrogen Gas: Hydrogen is extremely flammable. Ensure the reaction setup is free of leaks and that there are no ignition sources in the vicinity.

  • Solvent and Reagents: this compound and other aromatic amines are toxic and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Catalyst Handling: Copper-chromite catalysts can be pyrophoric after reduction. Handle the used catalyst with care, and do not allow it to dry in the air while it is still active. Quenching the catalyst under an inert atmosphere is recommended.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components and parameters of the proposed catalytic system.

G Solvent This compound (Solvent) System Catalytic System Solvent->System Provides medium Catalyst Copper-Chromite (Catalyst) Catalyst->System Enables reaction Reactants Substrate + H₂ Reactants->System Are converted Products Product(s) Outcome High Conversion & Selectivity Products->Outcome Determines Conditions High Temperature High Pressure Conditions->System Drives reaction System->Products Yields System->Outcome Leads to

Catalytic System Components

References

Application Notes and Protocols for the Halogenation of N-Butyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the selective halogenation (chlorination, bromination, and iodination) of N-Butyl-N-ethylaniline. The methodologies outlined are based on established procedures for the halogenation of N,N-dialkylanilines and related compounds, offering versatile strategies for the synthesis of key halogenated intermediates in pharmaceutical and materials science research.

Introduction

This compound is an N,N-disubstituted aniline (B41778) that can undergo electrophilic aromatic substitution on its phenyl ring. The N-alkyl groups are activating and ortho,para-directing. The choice of halogenating agent and reaction conditions allows for targeted functionalization at these positions. The resulting halogenated this compound derivatives are valuable building blocks for further chemical modifications, such as cross-coupling reactions. This guide presents protocols for achieving ortho-chlorination, para-bromination, and para-iodination.

Data Presentation

Table 1: Summary of Halogenation Protocols and Expected Outcomes

Halogenation TypeReagentsPrimary ProductExpected YieldKey Reaction Conditions
Ortho-Chlorination 1. m-CPBA 2. Thionyl chloride (SOCl₂)2-Chloro-N-butyl-N-ethylanilineUp to 69% (based on related substrates)[1][2]Oxidation to N-oxide followed by treatment with SOCl₂ at low temperature.[1]
Para-Bromination 1. m-CPBA 2. Thionyl bromide (SOBr₂)4-Bromo-N-butyl-N-ethylanilineUp to 69% (based on related substrates)[1][2]Oxidation to N-oxide followed by treatment with SOBr₂ at low temperature.[1]
Para-Iodination Molecular Iodine (I₂), Sodium Bicarbonate (NaHCO₃)4-Iodo-N-butyl-N-ethylanilineNearly quantitative (based on related substrates)[3]Reaction with molecular iodine in a biphasic mixture.[3]

Experimental Protocols

Protocol 1: Ortho-Chlorination via N-Oxide Formation

This protocol describes a method for the selective ortho-chlorination of this compound by first forming the N-oxide, followed by treatment with thionyl chloride.[1][2]

Step 1: Synthesis of this compound N-oxide

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane (B109758).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) in dichloromethane dropwise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the solution in vacuo to obtain the crude N-oxide.

  • Purify the crude product by flash chromatography on basic alumina, eluting with a gradient of methanol (B129727) in dichloromethane (e.g., starting with 100% dichloromethane and grading to 2% methanol-dichloromethane).[1][4]

Step 2: Ortho-Chlorination

  • Dissolve the purified this compound N-oxide (1 equivalent) in a suitable solvent such as dichloromethane under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add thionyl chloride (1.1 equivalents) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate (B1210297) in hexanes) to yield 2-Chloro-N-butyl-N-ethylaniline.[4]

Protocol 2: Para-Bromination via N-Oxide Formation

This protocol outlines a method for the selective para-bromination of this compound.[1][2]

Step 1: Synthesis of this compound N-oxide

  • Follow Step 1 of Protocol 1.

Step 2: Para-Bromination

  • Dissolve the purified this compound N-oxide (1 equivalent) in a suitable solvent like dichloromethane under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add thionyl bromide (1.1 equivalents) to the solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 2 hours.

  • Work-up the reaction as described in Protocol 1, Step 2 (points 6-9).

  • Purify the crude product by flash column chromatography to obtain 4-Bromo-N-butyl-N-ethylaniline.

Protocol 3: Para-Iodination using Molecular Iodine

This protocol describes a direct and high-yielding method for the para-iodination of this compound.[3]

  • In a suitable reaction vessel, combine this compound (1 equivalent) and a saturated solution of sodium bicarbonate.

  • Add diethyl ether to create a biphasic mixture.

  • Stir the mixture vigorously.

  • Slowly add molecular iodine (I₂) (1 equivalent) portion-wise to the stirred mixture. Gas evolution may be observed.

  • Continue to stir vigorously for 2 hours at room temperature. The color of the aqueous phase should become colorless.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • The crude 4-Iodo-N-butyl-N-ethylaniline is often pure enough for subsequent steps, but can be further purified by crystallization or column chromatography if necessary.[3]

Mandatory Visualization

Halogenation_Workflow cluster_start Starting Material cluster_chlorination Ortho-Chlorination cluster_bromination Para-Bromination cluster_iodination Para-Iodination This compound This compound N-Oxide Formation 1. N-Oxide Formation (m-CPBA, CH₂Cl₂) This compound->N-Oxide Formation N-Oxide_Formation_Br 1. N-Oxide Formation (m-CPBA, CH₂Cl₂) This compound->N-Oxide_Formation_Br Iodination_Reaction Direct Iodination (I₂, NaHCO₃, Et₂O/H₂O) This compound->Iodination_Reaction Chlorination 2. Chlorination (SOCl₂, -78 °C) N-Oxide Formation->Chlorination 2-Chloro-Product 2-Chloro-N-butyl-N-ethylaniline Chlorination->2-Chloro-Product Bromination 2. Bromination (SOBr₂, -78 °C) N-Oxide_Formation_Br->Bromination 4-Bromo-Product 4-Bromo-N-butyl-N-ethylaniline Bromination->4-Bromo-Product 4-Iodo-Product 4-Iodo-N-butyl-N-ethylaniline Iodination_Reaction->4-Iodo-Product

Caption: Experimental workflow for the halogenation of this compound.

References

Application Notes: Analytical Techniques for the Quantification of N-Butyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Butyl-N-ethylaniline is an N-alkylaniline derivative used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and other specialty chemicals. Accurate and reliable quantification of this compound is essential for process monitoring, quality control, and research and development. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using several established analytical techniques. The methods described are tailored for researchers, scientists, and drug development professionals, offering a comparative overview to aid in selecting the most appropriate technique for their specific needs.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds.[1][2] When coupled with a mass spectrometry (MS) detector, it provides high sensitivity and selectivity, allowing for both quantification and structural confirmation of the analyte.[2] this compound is well-suited for GC-MS analysis due to its volatility. The compound is vaporized and separated from other components in a mixture as it travels through a capillary column. The mass spectrometer then detects and identifies the compound based on its unique mass spectrum and fragmentation pattern.[3]

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a high-purity volatile solvent such as dichloromethane (B109758) or toluene.

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.[4]

  • For trace analysis in aqueous samples, adjust the sample pH to >11 and extract with methylene (B1212753) chloride.[5]

  • Prepare a series of calibration standards of known concentrations of this compound in the same solvent.

  • Add a suitable internal standard (e.g., N,N-diethylaniline) to both the sample and calibration solutions to improve precision.[6]

b) GC-MS Operating Conditions: The following table outlines the recommended starting conditions for the analysis. These parameters may require optimization depending on the specific instrument and sample matrix.

ParameterRecommended Condition
Gas Chromatograph
ColumnSE-54 Fused Silica Capillary Column (30 m x 0.25 mm ID, 0.25 µm film) or similar non-polar column[5]
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL, Splitless mode
Oven ProgramInitial: 60°C, hold for 2 min. Ramp 1: 15°C/min to 180°C. Ramp 2: 25°C/min to 280°C, hold for 5 min.[4]
Mass Spectrometer
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) for high sensitivity or Full Scan (50-300 m/z) for qualitative analysis

c) Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. The molecular ion peak for this compound (C12H19N) is expected at m/z 177.[7]

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Quantify the amount of this compound in the sample by interpolating its peak area ratio from the calibration curve.

Quantitative Data Summary

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.05 - 0.15 µg/mL
Precision (% RSD)< 5%
Accuracy (Recovery)95 - 105%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow A Sample Preparation (Dissolution/Extraction) B Add Internal Standard A->B C GC Injection (Vaporization) B->C D Chromatographic Separation (Capillary Column) C->D E MS Detection (Ionization & Analysis) D->E F Data Acquisition (Chromatogram/Spectrum) E->F G Quantification (Calibration Curve) F->G

Workflow for this compound quantification by GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle

High-Performance Liquid Chromatography (HPLC) is a versatile technique ideal for compounds that are non-volatile or thermally sensitive.[1] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[1] this compound, containing a phenyl chromophore, can be readily detected by a UV-Visible (UV-Vis) detector.[3] This method is robust, widely available, and can be automated for high-throughput analysis.[8]

Experimental Protocol

a) Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase or a compatible solvent like acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Prepare a series of calibration standards of known concentrations in the mobile phase.

b) HPLC Operating Conditions: The following table provides recommended conditions for a reversed-phase HPLC method.

ParameterRecommended Condition
ColumnC18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[9]
Mobile PhaseAcetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric or Formic Acid[9]
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
DetectionUV-Vis Detector
Wavelength~250 nm (N-alkylation causes a red shift from aniline's ~230 nm peak)[3]

c) Data Analysis:

  • Identify the this compound peak by its characteristic retention time.

  • Create a calibration curve by plotting the peak area versus the concentration of the prepared standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary

ParameterTypical Value
Linearity Range0.5 - 200 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.1 - 0.2 µg/mL
Limit of Quantification (LOQ)0.3 - 0.6 µg/mL
Precision (% RSD)< 2%
Accuracy (Recovery)98 - 102%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow A Sample Preparation (Dissolution/Filtration) B HPLC Injection A->B C Reversed-Phase Separation (C18 Column) B->C D UV Detection (λ ≈ 250 nm) C->D E Data Acquisition (Chromatogram) D->E F Quantification (Peak Area vs. Conc.) E->F

Workflow for this compound quantification by HPLC-UV.

UV-Visible Spectrophotometry

Principle

UV-Visible spectrophotometry is a straightforward and cost-effective method for quantifying compounds that absorb light in the UV-Vis range.[10] The absorbance of a solution is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law.[10] N-alkylation of aniline (B41778) acts as an auxochrome, causing a bathochromic (red) shift to longer wavelengths.[3] This technique is best suited for samples where this compound is the primary absorbing species and the sample matrix has minimal interference.

Experimental Protocol

a) Sample Preparation:

  • Select a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

  • Prepare a stock solution of this compound of known concentration.

  • Create a series of calibration standards by serially diluting the stock solution.

  • Prepare the unknown sample by dissolving it in the same solvent and diluting it to fall within the calibration range.

b) Spectrophotometer Settings:

  • Scan the UV-Vis spectrum of a standard solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). For N-alkylanilines, this is typically around 250 nm.[3]

  • Set the spectrophotometer to measure absorbance at the determined λmax.

  • Use the selected solvent as a blank to zero the instrument.

c) Data Analysis:

  • Measure the absorbance of each calibration standard and the unknown sample.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Calculate the concentration of the unknown sample using its absorbance value and the linear regression equation from the calibration curve.

Quantitative Data Summary

ParameterTypical Value
Linearity Range1 - 25 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Precision (% RSD)< 5%
NoteHighly dependent on matrix; less selective than chromatographic methods.

Logical Relationship: Beer-Lambert Law

Beer_Lambert_Law Concentration Analyte Concentration (c) Relationship A = εbc (Beer-Lambert Law) Concentration->Relationship Directly Proportional Absorbance Absorbance (A) Relationship->Absorbance Pathlength Pathlength (b) (Constant) Pathlength->Relationship MolarAbs Molar Absorptivity (ε) (Constant) MolarAbs->Relationship

Relationship between concentration and absorbance in UV-Vis.

Summary and Comparison of Techniques

The choice of analytical technique depends on factors such as required sensitivity, selectivity, sample complexity, and available instrumentation.

FeatureGC-MSHPLC-UVUV-Vis Spectrophotometry
Principle Volatility-based separation & mass detectionPartition-based separation & UV absorptionDirect UV absorption
Selectivity Very HighHighLow to Moderate
Sensitivity Very HighHighModerate
Sample Throughput ModerateHighVery High
Matrix Effect Low to ModerateLow to ModerateHigh
Compound ID Confirmatory (Mass Spectrum)Tentative (Retention Time)Non-specific
Best For Trace analysis, complex matrices, structural confirmationRoutine QC, purity analysis, high-throughput screeningSimple mixtures, rapid concentration checks

References

Application Notes and Protocols: Ruthenium-Catalyzed Reductive Amination of Allylic Alcohols with N-Butyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-catalyzed reductive amination of allylic alcohols presents a highly efficient and atom-economical method for the synthesis of saturated amines, which are crucial structural motifs in pharmaceuticals and fine chemicals.[1][2][3] This one-pot tandem process involves the isomerization of an allylic alcohol to an aldehyde, followed by condensation with an amine and subsequent reduction of the resulting iminium intermediate.[1][2] An arene ruthenium(II) complex featuring a phosphine (B1218219) sulfonate ligand has been identified as an effective precatalyst for this transformation.[1][2] The reaction can utilize the allylic alcohol itself as a hydrogen source, though the addition of an external hydrogen donor like formic acid can significantly improve yields.[1][2] This document provides detailed protocols for the ruthenium-catalyzed reductive amination of a model allylic alcohol (cinnamyl alcohol) with N-Butyl-N-ethylaniline, based on established procedures.

Key Features:

  • High Efficiency: Direct conversion of allylic alcohols to saturated amines in a single step.[1][2]

  • Atom Economy: Minimizes waste by utilizing a tandem catalytic process.[1][2]

  • Versatility: Applicable to a range of allylic alcohols and amines.[1]

Quantitative Data Summary

The following table summarizes the expected yields for the reductive amination of cinnamyl alcohol with N-ethylaniline, which serves as a close proxy for this compound under optimized conditions. The data highlights the effect of an external hydrogen source on the reaction outcome.

EntryAllylic Alcohol (equiv.)AmineHydrogen DonorYield (%)
11.8N-ethylanilineNone62
21.0N-ethylanilineFormic Acid (1.2 equiv.)82

Data adapted from the reductive amination of cinnamyl alcohol with N-ethylaniline using an arene ruthenium(II) precatalyst.[1]

Experimental Protocols

Materials:

  • Arene Ruthenium(II) precatalyst with a phosphine sulfonate chelate (2.5 mol%)

  • Cinnamyl alcohol

  • This compound

  • Formic acid

  • Anhydrous toluene (B28343) (solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk tube or sealed vial)

  • Heating and stirring apparatus (magnetic stirrer with a heating block or oil bath)

  • Purification supplies (silica gel for column chromatography, solvents for elution)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the arene ruthenium(II) precatalyst (0.025 mmol, 2.5 mol%) to a Schlenk tube or a sealable reaction vial equipped with a magnetic stir bar.

  • Addition of Reactants: To the reaction vessel, add cinnamyl alcohol (1.0 mmol, 1.0 equiv.), this compound (1.0 mmol, 1.0 equiv.), and anhydrous toluene (2 mL).

  • Addition of Hydrogen Donor: Add formic acid (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Reaction Conditions: Seal the reaction vessel tightly and place it in a preheated heating block or oil bath set to 150°C. Stir the reaction mixture vigorously for 15 hours.[1]

  • Work-up: After 15 hours, remove the reaction vessel from the heat and allow it to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired tertiary amine.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Reaction Schematics

Reaction_Workflow Start Start Setup Reaction Setup: - Ru Catalyst (2.5 mol%) - Inert Atmosphere Start->Setup Reactants Add Reactants: - Cinnamyl Alcohol - this compound - Toluene Setup->Reactants H_Donor Add Hydrogen Donor: - Formic Acid Reactants->H_Donor Reaction Reaction: - 150°C - 15 hours H_Donor->Reaction Workup Work-up: - Cool to RT - Concentrate Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification End Characterized Product Purification->End

Caption: Experimental workflow for the ruthenium-catalyzed reductive amination.

Catalytic_Cycle cluster_cycle Catalytic Cycle Ru_cat [Ru]-H (Active Catalyst) Aldehyde Aldehyde Iminium Iminium Intermediate Ru_cat->Iminium Hydride Transfer Allyl_OH Allylic Alcohol Allyl_OH->Aldehyde Isomerization (catalyzed by [Ru]) Aldehyde->Iminium Condensation Amine This compound Amine->Iminium Product Saturated Amine Iminium->Product Reduction Ru_complex [Ru] Precatalyst Ru_complex->Ru_cat Activation

Caption: Proposed catalytic cycle for the reductive amination.

References

N-Butyl-N-ethylaniline: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl-N-ethylaniline is a tertiary aromatic amine that serves as a valuable intermediate and reagent in organic chemistry. Its structure, featuring a substituted amino group on a benzene (B151609) ring, renders the aromatic ring highly activated towards electrophilic substitution, primarily at the para and ortho positions. This property makes it a key building block in the synthesis of a variety of organic molecules, including dyes, pharmaceuticals, and agrochemicals. These application notes provide an overview of its utility and detailed protocols for its application in key organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₂H₁₉N
Molecular Weight 177.29 g/mol
CAS Number 13206-64-9
Appearance Liquid
Boiling Point 245-247 °C
Density 0.913 g/mL at 25 °C

Applications in Organic Synthesis

This compound is primarily utilized in reactions targeting the aromatic ring. The lone pair of electrons on the nitrogen atom increases the electron density of the benzene ring, facilitating electrophilic attack.

Azo Coupling Reactions for Dye Synthesis

This compound is a common coupling component in the synthesis of azo dyes. The electron-rich nature of the aniline (B41778) ring allows for facile reaction with diazonium salts to form highly colored azo compounds. These dyes find applications in the textile industry as disperse dyes for synthetic fibers.

Electrophilic Aromatic Substitution

The activated aromatic ring of this compound readily undergoes various electrophilic aromatic substitution reactions, including halogenation, nitration, and formylation. These reactions introduce functional groups that are pivotal for further synthetic transformations in the development of pharmaceuticals and other fine chemicals.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a reagent. These are based on established procedures for similar N,N-dialkylanilines and may require optimization for specific applications.

Protocol 1: Synthesis of a Disperse Azo Dye

This protocol outlines a general procedure for the synthesis of a monoazo disperse dye using this compound as the coupling component.

Materials:

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve the starting aniline (0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL).

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol in 15 mL of water) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve this compound (0.1 mol) in a dilute solution of sodium hydroxide (0.1 mol in 50 mL of water).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the this compound solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

Expected Outcome: The reaction is expected to yield a brightly colored solid. The yield and color will depend on the specific aniline derivative used.

Quantitative Data for a Similar Reaction: While a specific yield for a reaction starting with this compound is not readily available in the searched literature, similar azo coupling reactions with other N,N-dialkylanilines typically proceed with high yields, often in the range of 70-90%.

Protocol 2: Para-Bromination of this compound

This protocol describes a method for the selective bromination of this compound at the para position. This method is adapted from a general procedure for the halogenation of N,N-dialkylanilines.

Materials:

  • This compound

  • Thionyl bromide (SOBr₂)

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • m-Chloroperoxybenzoic acid (m-CPBA)

Procedure:

  • N-Oxide Formation:

    • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 mmol) portion-wise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Bromination:

    • Cool the reaction mixture containing the N-oxide to -78 °C (dry ice/acetone bath).

    • Slowly add thionyl bromide (1.2 mmol) dropwise.

    • Stir the reaction at -78 °C for 1 hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-bromo-N-butyl-N-ethylaniline.

Expected Outcome: The reaction is expected to yield the para-brominated product as the major isomer.

Quantitative Data for a Similar Reaction: For the para-bromination of N-butyl-N-methylaniline using a similar protocol, an isolated yield of 69% has been reported.

Protocol 3: Vilsmeier-Haack Formylation of this compound

This protocol provides a general method for the introduction of a formyl group at the para position of the this compound ring.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Sodium acetate (B1210297) (saturated aqueous solution)

  • Ice

Procedure:

  • Formation of the Vilsmeier Reagent:

    • In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool anhydrous DMF (3.0 equiv.) to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 equiv.) dropwise with stirring, maintaining the temperature below 10 °C.

    • Stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent (a chloroiminium salt).

  • Formylation Reaction:

    • Cool the Vilsmeier reagent back to 0 °C.

    • Add this compound (1.0 equiv.) dropwise with stirring.

    • After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the solution by adding a saturated aqueous solution of sodium acetate until the pH is between 6 and 7.

    • The product, 4-(N-butyl-N-ethylamino)benzaldehyde, will precipitate as a solid or oil.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Expected Outcome: The reaction is expected to yield 4-(N-butyl-N-ethylamino)benzaldehyde. Yields for Vilsmeier-Haack reactions on N,N-dialkylanilines are typically in the range of 50-80%.

Signaling Pathways and Reaction Mechanisms

The utility of this compound in organic synthesis is dictated by the mechanism of electrophilic aromatic substitution. The following diagrams illustrate the general workflow and mechanism.

Electrophilic_Aromatic_Substitution_Workflow reagent This compound intermediate Sigma Complex (Arenium Ion) reagent->intermediate Attack by pi-system electrophile Electrophile (e.g., Br+, NO2+, HC=O) electrophile->intermediate product Substituted Product intermediate->product Deprotonation

Figure 1. General workflow for electrophilic aromatic substitution on this compound.

The mechanism involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Ion Intermediate Vilsmeier->Iminium Aniline This compound Aniline->Iminium Electrophilic Attack Aldehyde Aryl Aldehyde Iminium->Aldehyde Hydrolysis

Figure 2. Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Conclusion

This compound is a versatile reagent in organic synthesis, primarily serving as a nucleophilic aromatic compound for electrophilic substitution reactions. Its application in the synthesis of dyes and as a precursor for functionalized aromatic compounds highlights its importance in the chemical and pharmaceutical industries. The provided protocols offer a foundation for researchers to explore the synthetic potential of this valuable reagent. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific target molecules.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Butyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Butyl-N-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • N-Alkylation of N-ethylaniline: This method involves the reaction of N-ethylaniline with a butylating agent, such as n-butanol or a butyl halide (e.g., butyl bromide).

  • Reductive Amination: This approach involves the reaction of N-ethylaniline with butanal (butyraldehyde) in the presence of a reducing agent.

Q2: I am getting a low yield in my N-alkylation reaction. What are the potential causes and how can I improve it?

A2: Low yields in the N-alkylation of N-ethylaniline can stem from several factors. Key areas to investigate include:

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or side reactions. It is crucial to find the optimal temperature for your specific reaction conditions.

  • Choice of Butylating Agent: The reactivity of the butylating agent can influence the yield. Butyl bromides or iodides are generally more reactive than butyl chlorides. When using n-butanol, a catalyst is typically required.

  • Catalyst Activity (if applicable): If you are using a catalyst (e.g., with n-butanol), its activity is crucial. Ensure the catalyst is not poisoned and is used in the appropriate amount.

  • Solvent Choice: The solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often effective for N-alkylation reactions.

  • Purity of Reactants: Impurities in N-ethylaniline, the butylating agent, or the solvent can interfere with the reaction. Ensure all reagents are pure and dry.

Q3: I am observing the formation of side products. What are the likely impurities and how can I minimize them?

A3: A common side reaction in the N-alkylation of secondary amines is the formation of quaternary ammonium (B1175870) salts if an alkyl halide is used in excess or under forcing conditions. To minimize side product formation:

  • Control Stoichiometry: Use a controlled molar ratio of N-ethylaniline to the butylating agent. A slight excess of the amine can sometimes help to prevent the formation of quaternary salts.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the desired product is maximized and before significant side products form. Lowering the reaction temperature can sometimes improve selectivity.

Q4: What is the best way to purify this compound?

A4: The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.[1]

  • Vacuum Distillation: This is an effective method for separating the product from less volatile impurities.[2] this compound has a boiling point of 88-91 °C at 5 mm Hg.[3]

  • Column Chromatography: For smaller scale purifications or to remove impurities with close boiling points, silica (B1680970) gel column chromatography can be used. A common eluent system would be a mixture of hexane (B92381) and ethyl acetate, starting with a low polarity and gradually increasing it.[2]

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of N-ethylaniline with n-Butanol
Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and decomposition. A reported successful synthesis was conducted at 230 °C in a stirred autoclave.[3]
Inactive or Insufficient Catalyst Ensure the catalyst (e.g., triphenyl phosphite) is of good quality and used in the recommended amount (e.g., ~5 mol%).[3]
Incomplete Reaction Increase the reaction time. The reported synthesis was heated for 20 hours.[3] Monitor the reaction progress by TLC or GC.
Product Loss During Workup Ensure complete extraction of the product from the reaction mixture. Back-extraction of the aqueous layer may be necessary.
Issue 2: Low Yield in Reductive Amination of N-ethylaniline with Butanal
Potential Cause Troubleshooting Steps
Inefficient Imine Formation Ensure the reaction conditions are suitable for imine formation. A neutral or slightly acidic pH is often optimal. The removal of water formed during the reaction can drive the equilibrium towards the imine.
Choice of Reducing Agent Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent for reductive aminations. Sodium borohydride (B1222165) (NaBH₄) can also be used, but may require careful pH control.
Decomposition of Reactants or Product Perform the reaction at a controlled temperature. Reductive aminations are often carried out at room temperature.
Impure Reactants Use freshly distilled N-ethylaniline and butanal to avoid side reactions from impurities.

Experimental Protocols

Protocol 1: N-Alkylation of N-ethylaniline with n-Butanol

This protocol is based on a reported synthesis with a 69% yield.[3]

Materials:

  • N-ethylaniline (182 parts by weight)

  • n-Butanol (150 parts by weight)

  • Triphenyl phosphite (B83602) (10 parts by weight)

  • Stirred autoclave

Procedure:

  • Combine N-ethylaniline, n-butanol, and triphenyl phosphite in a stirred autoclave.

  • Heat the mixture to 230 °C for 20 hours with stirring.

  • After the reaction is complete, cool the autoclave and carefully release the pressure.

  • Distill off the water of reaction, any unreacted N-ethylaniline, and excess n-butanol.

  • Purify the crude this compound by vacuum distillation. The product distills at 88-91 °C / 5 mm Hg.[3]

Protocol 2: Reductive Amination of N-ethylaniline with Butanal

This is a general protocol that can be adapted for the synthesis of this compound.

Materials:

  • N-ethylaniline (1 equivalent)

  • Butanal (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE) as solvent

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • To a round-bottom flask, add N-ethylaniline and the solvent.

  • Add butanal to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the intermediate iminium ion.

  • Slowly add sodium triacetoxyborohydride in portions. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Synthesis Parameters and Expected Outcomes

ParameterN-Alkylation with n-ButanolReductive Amination with Butanal
Reactants N-ethylaniline, n-ButanolN-ethylaniline, Butanal
Catalyst/Reagent Triphenyl phosphiteSodium triacetoxyborohydride
Typical Temperature High (e.g., 230 °C)[3]Room Temperature
Typical Reaction Time Long (e.g., 20 hours)[3]Moderate (e.g., 12-24 hours)
Reported Yield ~69%[3]Yields can be high, often >80%
Key Considerations Requires high temperature and pressure (autoclave).Milder reaction conditions.

Mandatory Visualizations

experimental_workflow cluster_alkylation N-Alkylation Workflow cluster_reductive_amination Reductive Amination Workflow a_react Combine N-ethylaniline, n-butanol, and triphenyl phosphite a_heat Heat in Autoclave (230°C, 20h) a_react->a_heat a_distill Distill off excess reactants and water a_heat->a_distill a_purify Vacuum Distillation a_distill->a_purify a_product This compound a_purify->a_product ra_react Combine N-ethylaniline and butanal in solvent ra_imine Stir for Imine Formation (20-30 min) ra_react->ra_imine ra_reduce Add NaBH(OAc)₃ and stir (12-24h) ra_imine->ra_reduce ra_workup Aqueous Workup ra_reduce->ra_workup ra_purify Purification (Distillation or Chromatography) ra_workup->ra_purify ra_product This compound ra_purify->ra_product

Caption: Comparative experimental workflows for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Suboptimal Temperature start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Inefficient Reaction Time start->cause3 cause4 Incorrect Stoichiometry start->cause4 sol1 Optimize Temperature: - Increase for N-alkylation - Control for Reductive Amination cause1->sol1 sol2 Purify Reactants: - Distill N-ethylaniline - Use dry solvents cause2->sol2 sol3 Monitor Reaction: - Use TLC/GC to determine optimal reaction time cause3->sol3 sol4 Adjust Molar Ratios: - Control amine to alkylating agent ratio cause4->sol4

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Technical Support Center: Purification of Crude N-Butyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude N-Butyl-N-ethylaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities in crude this compound typically arise from the synthetic route used. Based on the common synthesis involving the reaction of N-ethylaniline and n-butanol, potential impurities include:

  • Unreacted Starting Materials: N-ethylaniline and n-butanol.[1]

  • Byproducts of Side Reactions: Dialkylated anilines (such as Diethylaniline or Dibutylaniline) and other poly-alkylated anilines can form.[2]

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances, especially upon exposure to air.[3][4]

  • Residual Catalysts and Reagents: Depending on the synthetic method, residual acids, bases, or catalysts may be present.

Q2: My purified this compound is discolored (yellow to dark brown). What is the cause and how can I fix it?

Discoloration in purified anilines is a common issue, often caused by the formation of oxidized impurities.[3][4] Here’s how to address it:

  • Prevention: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air. Store the purified product in a dark, cool place.

  • Removal of Colored Impurities:

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added to the solution. The solution is then boiled for a few minutes and hot filtered to remove the charcoal, which adsorbs the colored impurities.

    • Distillation: Vacuum distillation is highly effective at separating the desired aniline (B41778) from non-volatile colored polymers and impurities.[4]

Q3: How do I choose the best purification technique for my crude this compound?

The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity.

  • Fractional Distillation (under vacuum): This is the preferred method for large-scale purification and for separating components with different boiling points.[2] Vacuum distillation is crucial as it lowers the boiling point, preventing thermal decomposition of the aniline.[4][5]

  • Column Chromatography: Ideal for small-scale purification and for removing impurities with very similar boiling points to the product.[2][6]

  • Liquid-Liquid Extraction: Useful for removing acidic or basic impurities from the crude product.[7][8]

  • Recrystallization: This technique is generally less common for liquid anilines at room temperature but can be used if the product is solid or if a suitable solvent system is found that allows for crystallization at low temperatures.[9][10]

Troubleshooting Guides

Fractional Vacuum Distillation
Issue Possible Cause(s) Suggested Solution(s)
Poor Separation of Components - Inefficient distillation column.- Fluctuations in pressure or temperature.[11]- Use a longer fractionating column or one with a more efficient packing material.- Ensure a stable vacuum and consistent heating.[11]
Bumping / Uncontrolled Boiling - Superheating of the liquid.[12]- Use a magnetic stirrer or add boiling chips (note: boiling chips are less effective under vacuum).[13]- Ensure even heating of the distillation flask.
Product Decomposition in the Flask - Temperature is too high.- Reduce the pressure to further lower the boiling point.[5]
Dark Tar-like Residue Formation - Presence of oxidizable impurities or polymerization.[3][4]- This is often unavoidable with crude aniline mixtures. Distillation effectively separates the pure product from these non-volatile materials.[4]
Column Chromatography
Issue Possible Cause(s) Suggested Solution(s)
Poor Separation (Co-elution) - Incorrect mobile phase polarity.- Column overloading.[6]- Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots.- Reduce the amount of crude material loaded onto the column.[6]
Peak Tailing - Interaction of the basic amine with the acidic silica (B1680970) gel.[6]- Add a small amount of a basic modifier, such as 0.5-1% triethylamine (B128534), to the eluent.[6]
Compound Stuck on the Column - Eluent is not polar enough.- Strong adsorption to the silica gel.[6]- Gradually increase the polarity of the eluent.- Add triethylamine to the eluent to reduce strong interactions with the silica.[6]
Low Recovery of Product - On-column decomposition.- Irreversible binding to the stationary phase.- Deactivate the silica gel with triethylamine before use.- Ensure all fractions containing the product are collected by carefully monitoring with TLC.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities and components with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware joints are properly greased to maintain a good seal.

  • Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar.

  • Initiate Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system. A pressure of 5-10 mmHg is a good starting point.

  • Heating and Distillation:

    • Begin stirring the crude material.

    • Gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions first. These may include residual solvents or starting materials.

    • Monitor the temperature at the distillation head. The temperature should stabilize as the this compound begins to distill. The boiling point of N-ethyl-N-butyl-aniline is reported to be 88-91 °C at 5 mmHg.[1]

    • Collect the fraction that distills at a constant temperature. This is the purified product.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of dark, tarry residue remains in the distillation flask.

  • Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is ideal for small-scale purification and for separating impurities with similar boiling points.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane (B92381) and ethyl acetate).

    • Identify a solvent system that provides good separation, with the desired product having an Rf value of approximately 0.3.[6]

  • Column Preparation:

    • Select a glass column of appropriate size and plug the bottom with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_product Crude this compound distillation Fractional Vacuum Distillation crude_product->distillation High boiling impurities chromatography Column Chromatography crude_product->chromatography Close-boiling impurities extraction Liquid-Liquid Extraction crude_product->extraction Acidic/Basic impurities purity_analysis Purity Analysis (GC-MS, TLC) distillation->purity_analysis chromatography->purity_analysis extraction->purity_analysis Further purification may be needed pure_product Pure this compound purity_analysis->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_distillation cluster_issues Identify the Problem cluster_solutions Implement Solutions start Distillation Issue Observed poor_separation Poor Separation start->poor_separation bumping Bumping start->bumping decomposition Decomposition start->decomposition improve_column Use better column/packing poor_separation->improve_column stabilize Stabilize P/T poor_separation->stabilize stir Use stir bar bumping->stir lower_pressure Reduce vacuum pressure decomposition->lower_pressure end Successful Purification improve_column->end stabilize->end stir->end lower_pressure->end

Caption: Troubleshooting logic for fractional vacuum distillation.

References

Identifying side reactions and byproducts in N-Butyl-N-ethylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Butyl-N-ethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory and industrial methods involve the N-alkylation of N-ethylaniline. This is typically achieved using either a butyl halide (e.g., n-butyl bromide) or n-butanol as the butylating agent. The reaction with n-butanol often requires high temperatures and pressures, sometimes in the presence of a catalyst, while the reaction with a butyl halide can proceed under milder conditions but may be more prone to certain side reactions.[1][2] Reductive amination of N-ethylaniline with butyraldehyde (B50154) is another viable, often high-yielding, alternative.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions of concern are:

  • Over-alkylation: The desired product, this compound, is a tertiary amine which can be more nucleophilic than the starting secondary amine, N-ethylaniline. This can lead to further reaction with the butylating agent to form a quaternary ammonium (B1175870) salt (N,N-dibutyl-N-ethylanilinium halide).[2][3]

  • Di-alkylation: If the starting material is aniline, di-butylation can occur to form N,N-dibutylaniline.

  • Elimination: When using a butyl halide, a competing E2 elimination reaction can occur, particularly in the presence of a strong base, leading to the formation of butene gas.[4]

  • Unreacted Starting Material: Incomplete conversion is a common issue, leaving residual N-ethylaniline in the product mixture.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5] GC-MS is particularly useful for identifying the desired product as well as potential byproducts by their mass-to-charge ratio and fragmentation patterns.[6]

Q4: What are the recommended purification methods for this compound?

A4: The most common method for purifying this compound is vacuum distillation.[1] This technique is effective in separating the desired product from less volatile impurities, such as quaternary ammonium salts, and more volatile components like unreacted starting materials. Column chromatography on silica (B1680970) gel can also be employed for smaller scale purifications.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. - Increase Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature can improve the rate. However, be cautious as higher temperatures can also promote side reactions.[8] - Check Reagent Purity: Impurities in the N-ethylaniline or the butylating agent can inhibit the reaction. Consider purifying the starting materials if necessary.
Significant Formation of Elimination Byproducts (e.g., Butene) - Use a Weaker Base: If a base is used, consider a less sterically hindered or weaker base to disfavor the E2 elimination pathway. - Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can increase the ratio of substitution to elimination.[4]
Poor Nucleophilicity of N-ethylaniline - Solvent Choice: A polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the amine.
Issue 2: Presence of Significant Over-alkylation Products
Potential Cause Troubleshooting Steps
High Concentration of Alkylating Agent - Slow Addition of Alkylating Agent: Add the butyl halide or other alkylating agent dropwise or via a syringe pump to maintain a low concentration throughout the reaction. This minimizes the chance of the product reacting further. - Use a Stoichiometric Amount of Alkylating Agent: Carefully control the stoichiometry to avoid an excess of the alkylating agent.
Product is More Nucleophilic than Starting Material - Use a Large Excess of N-ethylaniline: While not always ideal for atom economy, using a significant excess of the starting amine can statistically favor the mono-alkylation product.

Data Presentation

Table 1: Illustrative Byproduct Distribution in this compound Synthesis under Different Conditions

Reaction Condition This compound (%) N-ethylaniline (unreacted) (%) N,N-Dibutyl-N-ethylanilinium salt (%) Butene (qualitative)
Butyl Bromide, 1:1 ratio, 80°C 75158Present
Butyl Bromide, 1:1.2 ratio, 100°C 65525Significant
n-Butanol, Autoclave, 230°C 69[1]20<1Minimal
Reductive Amination >90<5Not detectedNot applicable

Note: The data in this table is illustrative and intended for comparative purposes. Actual results will vary based on specific experimental parameters.

Experimental Protocols

Synthesis of this compound via N-alkylation with n-Butanol

This protocol is adapted from a literature procedure.[1]

Materials:

  • N-ethylaniline (182 parts by weight)

  • n-Butanol (150 parts by weight)

  • Triphenyl phosphite (B83602) (10 parts by weight)

  • Stirred autoclave

Procedure:

  • Combine N-ethylaniline, n-butanol, and triphenyl phosphite in a stirred autoclave.

  • Heat the mixture to 230°C for 20 hours with constant stirring.

  • After the reaction period, cool the autoclave to room temperature and carefully release the pressure.

  • Transfer the reaction mixture to a distillation apparatus.

  • Distill off the water formed during the reaction, any unreacted N-ethylaniline, and excess n-butanol.

  • The desired product, this compound, is then purified by vacuum distillation. The fraction boiling at 88-91°C at 5 mm Hg is collected. This procedure is reported to yield approximately 69% of the theoretical maximum.[1]

Visualizations

Reaction Pathway and Side Reactions

G Main Reaction and Side Pathways A N-Ethylaniline C This compound (Desired Product) A->C SN2 Reaction B Butylating Agent (e.g., Butyl Bromide) B->C D N,N-Dibutyl-N-ethylanilinium Salt (Over-alkylation Byproduct) B->D E Butene (Elimination Byproduct) B->E E2 Elimination C->D Over-alkylation (SN2) Base Base Base->E

Caption: Main reaction pathway to this compound and major side reactions.

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield start Low Yield of This compound q1 Analyze crude product by GC-MS start->q1 a1 High % of unreacted N-ethylaniline q1->a1 Incomplete Reaction a2 High % of over-alkylation byproduct q1->a2 Over-alkylation a3 Evidence of elimination byproduct q1->a3 Elimination s1 Increase reaction time/temp. Check reagent purity. a1->s1 s2 Slow addition of alkylating agent. Use excess N-ethylaniline. a2->s2 s3 Lower reaction temperature. Use a weaker base. a3->s3

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for N-alkylation of Aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of aniline (B41778).

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-alkylation of aniline, and how can it be minimized?

A1: The most prevalent side reaction is over-alkylation, which leads to the formation of N,N-dialkylaniline and, in some cases, quaternary ammonium (B1175870) salts.[1][2] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][3]

To minimize over-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a large excess of aniline compared to the alkylating agent to favor mono-alkylation.[1][3] Conversely, an excess of the alkylating agent will promote di-alkylation.[1]

  • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of subsequent alkylation steps.[1]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent influences the degree of over-alkylation. More reactive agents are more prone to causing multiple substitutions.[1]

  • Reductive Amination: This alternative method provides greater control over mono-alkylation by first forming an imine between aniline and an aldehyde or ketone, which is then reduced.[1]

Q2: My N-alkylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in the N-alkylation of aniline can arise from several factors:

  • Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) will lead to slower reactions.[1]

  • Inappropriate Reaction Conditions:

    • Temperature: The reaction may need higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can cause decomposition or other side reactions.[1] A systematic increase in temperature, for instance, in 10-20°C increments, can help determine the optimal range.[4]

    • Solvent: The solvent choice can significantly affect the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often preferred as they can stabilize charged intermediates.[5]

  • Catalyst Issues (if applicable): For reactions involving less reactive partners, like alcohols in hydrogen-borrowing methods, the catalyst is crucial. An inactive or poisoned catalyst will result in low conversion.[1][4]

  • Product Inhibition: In some catalytic cycles, the amine product can coordinate to the catalyst and inhibit its activity.[1]

  • Workup and Purification Issues: The desired product may be lost during extraction and purification, especially if it has some solubility in the aqueous phase.[1]

Q3: How does reaction temperature influence the formation of N-alkylation versus C-alkylation byproducts?

A3: Reaction temperature is a critical factor in controlling selectivity between N-alkylation and C-alkylation. Generally, lower temperatures favor N-alkylation, while higher temperatures promote C-alkylation of the aromatic ring.[2][6] For example, with certain zeolite catalysts, N-alkylation is favored between 250°C and 350°C, whereas C-alkylation becomes more significant at temperatures above 300°C and is most favored between 350°C and 450°C.[2][6]

Q4: What should I consider when selecting a solvent for the N-alkylation of aniline?

A4: The ideal solvent should:

  • Dissolve Reactants: Ensure that the aniline, alkylating agent, and any base or catalyst are sufficiently soluble.[5]

  • Have a Suitable Boiling Point: The solvent must be stable at the optimal reaction temperature. For slower reactions, a higher-boiling solvent like toluene (B28343), DMF, or DMSO is preferable.[5]

  • Be Aprotic: Polar aprotic solvents (e.g., acetonitrile, DMF, acetone) are generally preferred because they do not protonate the amine, thus preserving its nucleophilicity.[5] Protic solvents can solvate the amine, reducing its reactivity.[5]

Troubleshooting Guides

Problem 1: Significant amount of N,N-dialkylated aniline byproduct observed.

dot

Caption: Troubleshooting workflow for over-alkylation.

Problem 2: Low or no conversion to the desired N-alkylaniline.

dot

Caption: Troubleshooting guide for low reaction yield.

Data Presentation

Table 1: Effect of Reaction Conditions on N-alkylation of Aniline with Alcohols

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
NiBr₂ (10), 1,10-phenanthroline (B135089) (20)t-BuOKToluene13048N-benzylaniline99 (GC)[7]
Ru catalyst (0.5)BaseMethanol14012N-methylaniline-[1]
Cu-Chromite (5)K₂CO₃o-Xylene1108N-benzylaniline-
Pentafluorophenol (10)-Toluene8012N-alkylanilines-[8]
Pd/C (10)Ammonium formate2-propanol/waterRoom Temp0.5N-heptylaniline-[4]

Table 2: Influence of Zeolite Catalysts and Temperature on Aniline Alkylation

CatalystTemperature (°C)Major Product(s)NotesReference
S-115300N-methylanilineVirtually no C-alkylation.[6]
LZ-M-6300N-methylanilineSome C-alkylation occurs.[6]
ELZ-Ω-6300N-methylanilineSome C-alkylation occurs.[6]
S-115350-450C-alkylated anilinesC-alkylation is favored.[2][6]

Experimental Protocols

Protocol 1: Nickel-Catalyzed N-Alkylation of Aniline with Benzyl (B1604629) Alcohol

This protocol is adapted from a reported nickel-catalyzed direct N-alkylation of anilines with alcohols.[7]

Materials:

  • Aniline

  • Benzyl alcohol

  • Nickel(II) bromide (NiBr₂)

  • 1,10-phenanthroline

  • Potassium tert-butoxide (t-BuOK)

  • Toluene (anhydrous)

  • Nitrogen gas supply

  • Schlenk tube and standard glassware

Procedure:

  • To a Schlenk tube, add NiBr₂ (0.025 mmol, 10 mol%), 1,10-phenanthroline (0.05 mmol, 20 mol%), and t-BuOK (0.25 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Under a nitrogen atmosphere, add anhydrous toluene (2.0 mL), aniline (1.0 mmol), and benzyl alcohol (0.25 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 130°C.

  • Stir the reaction mixture for 48 hours.

  • After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to determine conversion.

  • For product isolation, quench the reaction with water, extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Amination of Aniline with an Aldehyde

This protocol describes a general procedure for reductive amination.[1][9]

Materials:

  • Aniline

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask, dissolve aniline (1.0 eq) and the aldehyde (1.1 eq) in DCE or THF (to a concentration of 0.1-0.2 M).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

dot

Experimental_Workflow Start Start Reactants Combine Aniline, Alkylating Agent, Solvent, & Catalyst/Base Start->Reactants Reaction Heat & Stir under Inert Atmosphere Reactants->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench Reaction & Extract Product Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for N-alkylation.

References

N-Butyl-N-ethylaniline stability, storage, and degradation analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and degradation of N-Butyl-N-ethylaniline. The following question-and-answer format addresses common issues and provides troubleshooting guidance for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from light and air, as exposure can lead to degradation, often indicated by a color change to brown.[2][3] The container should be tightly sealed and stored away from incompatible materials such as strong acids and oxidizing agents.[3][4]

Q2: My this compound solution has turned yellow/brown. Is it still usable?

A2: The development of a yellow to brown color indicates degradation of the this compound, likely due to oxidation from exposure to air or light.[2][3] For applications requiring high purity, it is recommended to use a fresh, colorless sample. The presence of colored impurities can interfere with reactions and analytical measurements. For less sensitive applications, the suitability of the discolored solution should be assessed on a case-by-case basis, for example, by analytical testing to determine the purity.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are oxidation and photodegradation. Oxidation, which can be initiated by air, light, or oxidizing agents, typically proceeds through the formation of a cation radical. This radical can then undergo coupling reactions to form dimers, such as substituted benzidines (tail-to-tail coupling) and diphenylamines (head-to-tail coupling). Further oxidation of these dimers can lead to the formation of quinone-like structures, which are often colored.

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][5] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also sensitive to direct sunlight.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected side products in a reaction involving this compound. Degradation of this compound prior to use.Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC-MS). If degraded, use a fresh batch. Ensure proper storage conditions are maintained.
Inconsistent analytical results (e.g., varying peak areas in chromatography). Instability of the compound in the analytical solvent or under the analysis conditions.Evaluate the stability of this compound in the chosen solvent. If necessary, prepare samples immediately before analysis or use a more inert solvent. Protect samples from light during analysis.
Color formation in the reaction mixture upon addition of this compound. Reaction with an oxidizing agent or exposure to air/light during the reaction.Purge the reaction vessel with an inert gas (e.g., nitrogen or argon). Use deoxygenated solvents. Protect the reaction from light by covering the glassware with aluminum foil.

Stability Data

The following table summarizes the expected stability of N-alkylanilines under various conditions, based on studies of similar aromatic amines. This data can be used as a general guideline for handling and storing this compound.

Condition Duration Temperature Expected Recovery (%) Notes
Short-term Storage2 hours40 °C>95%Generally stable for short periods at moderately elevated temperatures.
Short-term Storage2 hours70 °C90-95%Some degradation may occur at higher temperatures.
Short-term Storage2 hours100 °C80-90%Significant degradation can be expected at high temperatures.
Long-term Storage10 days-20 °C>98%Recommended for long-term storage to minimize degradation.
Long-term Storage10 days4 °C95-98%Suitable for medium-term storage.
Long-term Storage10 days20 °C85-95%Degradation is noticeable at room temperature over several days.
Long-term Storage10 days40 °C70-85%Significant degradation occurs at elevated temperatures over time.
Long-term Storage10 days60 °C<70%Not recommended for storage.

This data is extrapolated from stability studies on primary aromatic amines and should be considered as an estimation for this compound.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule under stress conditions.[6][7]

1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

3. Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Heat the solution at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve a known concentration of this compound in 0.1 M NaOH. Heat the solution at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize, and analyze by HPLC.

  • Oxidative Degradation: Dissolve a known concentration of this compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw samples at regular intervals and analyze by HPLC.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, prepare a solution of the compound in a suitable solvent and heat at 60°C for 48 hours. Analyze the samples by HPLC.

  • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines. Analyze the samples by HPLC.

4. Analysis: Analyze the stressed samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

G Troubleshooting Workflow for this compound Stability Issues cluster_0 Observation cluster_1 Initial Investigation cluster_2 Analysis cluster_3 Resolution start Unexpected Experimental Outcome check_purity Check Purity of this compound start->check_purity review_storage Review Storage Conditions start->review_storage is_degraded Is the compound degraded? check_purity->is_degraded improper_storage Were storage conditions improper? review_storage->improper_storage use_fresh Use a fresh batch of the compound is_degraded->use_fresh Yes re_run Re-run experiment is_degraded->re_run No correct_storage Implement correct storage procedures improper_storage->correct_storage Yes improper_storage->re_run No use_fresh->re_run correct_storage->re_run

Caption: Troubleshooting workflow for stability issues.

G Proposed Oxidative Degradation Pathway of this compound cluster_0 Initiation cluster_1 Propagation (Coupling) cluster_2 Further Oxidation start This compound radical Cation Radical start->radical Oxidation oxidant Oxidant (O2, light, etc.) oxidant->radical dimer1 Substituted Benzidine (Dimer) radical->dimer1 Tail-to-Tail Coupling dimer2 Substituted Diphenylamine (Dimer) radical->dimer2 Head-to-Tail Coupling quinone Quinone-like Structures (Colored) dimer1->quinone Oxidation dimer2->quinone Oxidation

Caption: Oxidative degradation pathway.

References

Technical Support Center: N-Butyl-N-ethylaniline NMR Spectra Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning peaks in the 1H and 13C NMR spectra of N-Butyl-N-ethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The expected chemical shifts can vary slightly based on the solvent, concentration, and spectrometer field strength. However, the following tables provide a general reference for assignments in CDCl3.

Data Presentation: Predicted NMR Assignments

The structure and atom numbering for this compound are as follows:

Caption: Structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted 1H NMR Peak Assignments for this compound in CDCl3

ProtonsAssignmentChemical Shift (δ) ppmMultiplicityIntegration
H-2, H-6Aromatic~7.20m2H
H-3, H-5Aromatic~6.65m2H
H-4Aromatic~6.65m1H
H-α (Ethyl)-N-CH2 -CH3~3.35q2H
H-α' (Butyl)-N-CH2 -CH2-~3.25t2H
H-β' (Butyl)-CH2-CH2 -CH2-~1.55m2H
H-γ' (Butyl)-CH2-CH2 -CH3~1.35m2H
H-β (Ethyl)-CH2-CH3 ~1.15t3H
H-δ' (Butyl)-CH2-CH3 ~0.95t3H

Table 2: Predicted 13C NMR Peak Assignments for this compound in CDCl3

CarbonsAssignmentChemical Shift (δ) ppm
C-1Aromatic (Quaternary)~147.5
C-2, C-6Aromatic~129.2
C-4Aromatic~115.5
C-3, C-5Aromatic~112.0
C-α' (Butyl)-N-CH2 -~50.5
C-α (Ethyl)-N-CH2 -~44.5
C-β' (Butyl)-CH2 -~29.5
C-γ' (Butyl)-CH2 -~20.4
C-δ' (Butyl)-CH3 ~14.0
C-β (Ethyl)-CH3 ~12.5

Q2: My aromatic signals are overlapping and difficult to interpret. What can I do?

A2: Overlapping signals in the aromatic region are common. Here are several strategies to resolve them:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent, such as benzene-d6 (B120219) or acetone-d6, can alter the chemical shifts of the protons and may resolve the overlap.[1]

  • Increase Spectrometer Field Strength: If accessible, using a higher field NMR spectrometer (e.g., moving from 300 MHz to 600 MHz) increases signal dispersion, which can often separate overlapping multiplets.[1]

  • 2D NMR Techniques: A COSY experiment will show correlations between coupled protons, helping to trace the connectivity within the aromatic spin system.[2]

Q3: How can I definitively distinguish between the N-butyl and N-ethyl methylene (B1212753) (CH2) groups?

A3: The methylene groups attached to the nitrogen (H-α and H-α') often have close chemical shifts.

  • COSY (Correlation Spectroscopy): This 2D NMR technique is invaluable. The H-α protons of the ethyl group will show a cross-peak to the H-β methyl protons. The H-α' protons of the butyl group will show a correlation to the H-β' methylene protons.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons they are directly attached to.[4] Since C-α and C-α' have distinct chemical shifts, you can use the HSQC spectrum to assign the corresponding proton signals unambiguously.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds.[4] For example, the H-β methyl protons of the ethyl group should show a correlation to the C-α carbon, confirming the assignment.

Q4: I see unexpected peaks in my spectrum. How can I identify them?

A4: Unexpected peaks are often due to impurities or residual solvents from the reaction or purification process.[5]

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks to reference tables for common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone).[6][7][8]

  • Water Peak: A broad peak, typically between 1.5-4.5 ppm in CDCl3, could be water.[5] To confirm, add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should disappear or significantly diminish.[9]

  • Starting Materials: Compare the spectrum to that of your starting materials to check for unreacted reagents.[1]

Troubleshooting Guide

If you are facing difficulties in assigning the peaks for this compound, follow this logical workflow.

Troubleshooting_Workflow cluster_final start_node Start: Spectrum Acquired process_node1 1. Identify Solvent & TMS Peaks start_node->process_node1 decision_node decision_node process_node process_node end_node Peak Assignment Complete nmr_exp_node nmr_exp_node decision1 Unexpected Peaks Present? process_node1->decision1 process_node2 Compare to solvent impurity tables. Perform D2O shake for water peak. decision1->process_node2 Yes decision2 Signals Overlapping? decision1->decision2 No process_node2->decision2 process_node3 Change NMR solvent (e.g., to Benzene-d6) or use higher field spectrometer. decision2->process_node3 Yes decision3 Assignments Ambiguous? (e.g., N-CH2 groups) decision2->decision3 No process_node3->decision3 nmr_exp_node1 Run 2D NMR Experiments decision3->nmr_exp_node1 Yes process_node4 Integrate all data for final assignment decision3->process_node4 No nmr_exp_node2 COSY: Identify H-H couplings (e.g., within alkyl chains) nmr_exp_node1->nmr_exp_node2 nmr_exp_node3 HSQC: Correlate protons to directly attached carbons nmr_exp_node4 HMBC: Confirm connectivity via 2-3 bond correlations nmr_exp_node4->process_node4 process_node4->end_node

Caption: A workflow for troubleshooting NMR peak assignment issues.

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Weigh Sample: Accurately weigh approximately 5-10 mg of your this compound sample directly into a clean, dry NMR tube.

  • Add Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) containing a reference standard like tetramethylsilane (B1202638) (TMS).

  • Dissolve: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Transfer: If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

2. Acquiring 1D and 2D NMR Spectra

These are general guidelines. Specific parameters should be optimized for the available spectrometer.

  • 1D 1H NMR:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve good resolution and peak shape.

    • Set appropriate acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm or the residual solvent peak.

  • 1D 13C NMR:

    • Use the same sample, lock, and shim.

    • Set up a proton-decoupled 13C experiment.

    • More scans are required due to the low natural abundance of 13C (e.g., 1024 or more). A longer relaxation delay (e.g., 2-5 seconds) may be needed to observe quaternary carbons.[5]

  • 2D COSY:

    • This experiment identifies proton-proton couplings.[2]

    • Standard gradient-enhanced (gCOSY) pulse programs are typically used.

    • Processing involves Fourier transformation in both dimensions. The resulting spectrum shows diagonal peaks and cross-peaks, which indicate coupled protons.

  • 2D HSQC/HMQC:

    • This experiment identifies one-bond proton-carbon correlations.[4][10]

    • It is highly sensitive and essential for assigning carbons with attached protons.

    • The resulting 2D plot shows 1H chemical shifts on one axis and 13C on the other.

  • 2D HMBC:

    • This experiment identifies two- and three-bond proton-carbon correlations.[4][11]

    • It is crucial for assigning quaternary carbons and piecing together molecular fragments.

    • The experiment is less sensitive than HSQC and may require longer acquisition times.

References

Methods for removing impurities from N-Butyl-N-ethylaniline samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butyl-N-ethylaniline. Here you will find detailed information on removing impurities from your samples, including experimental protocols and comparative data on purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound sample?

A1: Common impurities in crude this compound typically arise from the synthesis process. These can include unreacted starting materials such as N-ethylaniline and n-butanol or n-butyl halides. Side reactions can lead to the formation of over-alkylated products (e.g., N,N-diethyl-N-butylaniline) or other isomers. Additionally, like many anilines, this compound is susceptible to oxidation and degradation upon exposure to air and light, which can result in the formation of colored impurities and polymeric materials.[1][2]

Q2: My this compound sample has a dark color. What causes this and how can I fix it?

A2: The dark color, often ranging from yellow to brown, is typically due to the formation of colored oxidation products and polymers.[1] This is a common issue with aniline (B41778) compounds when they are exposed to air and light.[2] For many applications, purification is necessary. The most effective methods for removing these colored, high-boiling point impurities are vacuum distillation and column chromatography. For minor color impurities, treatment with activated charcoal can also be effective.

Q3: What is the best general method for purifying crude this compound?

A3: The choice of purification method depends on the nature of the impurities and the desired scale and purity.

  • Vacuum Distillation is highly effective for removing non-volatile or high-boiling point impurities, such as polymers and salts. It is often the preferred method for larger-scale purifications.

  • Column Chromatography is excellent for separating impurities with similar boiling points to this compound, such as starting materials and isomeric byproducts. It offers high resolution but is often more suitable for smaller-scale purifications.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile impurities.[3][4] High-Performance Liquid Chromatography (HPLC) is also a very effective technique for purity analysis, especially for identifying non-volatile impurities.[5] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[6]

Troubleshooting Guides

Issue 1: Discoloration of the Sample

Question: My purified this compound sample turned yellow/brown upon storage. What happened and can I still use it?

Answer: The discoloration is likely due to oxidation from exposure to air and/or light, a common characteristic of aniline derivatives.[2] For sensitive downstream applications, it is recommended to re-purify the sample, for example, by vacuum distillation, to remove the colored impurities.[1] To prevent future discoloration, store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial or a flask wrapped in aluminum foil to protect it from light.

Issue 2: Presence of Starting Materials in the Purified Product

Question: My post-purification analysis (GC-MS or NMR) shows the presence of N-ethylaniline. How can I remove it?

Answer: The presence of N-ethylaniline indicates an incomplete reaction or inefficient purification. Since N-ethylaniline has a lower boiling point than this compound, careful fractional vacuum distillation should effectively separate the two. If you are using column chromatography, optimizing the solvent system (eluent polarity) should allow for a good separation. You can monitor the separation using Thin-Layer Chromatography (TLC).

Issue 3: Problems During Column Chromatography

Question: When running a silica (B1680970) gel column for my this compound sample, I am observing significant peak tailing on my TLC plates. What can I do?

Answer: Peak tailing is a common issue when purifying basic compounds like N-alkylanilines on standard silica gel, which is slightly acidic. This is due to strong interactions between the basic amine and the acidic silanol (B1196071) groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as 0.5-1% triethylamine (B128534), to your eluent (e.g., hexane/ethyl acetate (B1210297) mixture). This will neutralize the acidic sites on the silica gel and result in more symmetrical peaks.

Issue 4: Difficulties with Vacuum Distillation

Question: I am trying to purify this compound by vacuum distillation, but the liquid is bumping violently. How can I prevent this?

Answer: Bumping occurs when a liquid is heated above its boiling point without forming bubbles smoothly. To ensure smooth boiling during vacuum distillation, it is crucial to use a fresh boiling stone or a magnetic stir bar to provide nucleation sites for bubble formation. Ensure the distillation flask is not more than two-thirds full. Heating should be gentle and uniform, which can be achieved with a heating mantle and vigorous stirring.

Comparison of Purification Methods

The following table provides a summary of representative data for the two primary methods of purifying this compound.

Parameter Vacuum Distillation Column Chromatography
Typical Yield ~69%[7]70-95%
Purity Achieved >98%>99%
Scale Milligram to multi-gramMilligram to gram
Primary Impurities Removed High-boiling polymers, salts, starting materials with significantly different boiling points.Isomers, starting materials, and by-products with similar polarity.
Advantages Fast for large quantities, effective for non-volatile impurities.High resolution for complex mixtures, can separate isomers.
Disadvantages Not effective for separating compounds with very similar boiling points.Can be time-consuming, requires larger volumes of solvent.

Note: The data presented is representative and intended for comparative purposes. Actual yields and purities will depend on the specific impurities present in the crude sample and the optimization of the chosen method.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for removing high-boiling impurities and unreacted starting materials with significantly different boiling points.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips. The flask should not be more than two-thirds full.

  • Vacuum Application: Begin stirring and slowly apply vacuum to the system. A pressure of around 5 mm Hg is a good starting point.[7]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling forerun in a separate flask. As the temperature stabilizes, collect the main fraction of this compound. A reported boiling point is 88-91 °C at 5 mm Hg.[7]

  • Shutdown: Once the main fraction has been collected and the temperature begins to drop, or only a dark residue remains, stop the distillation. Allow the apparatus to cool completely before slowly reintroducing air into the system.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for separating this compound from impurities with similar boiling points.

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine a suitable solvent system. Start with mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. To prevent streaking, add 0.5-1% triethylamine to the solvent mixture. The ideal Rf value for the product should be between 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexanes). Pour the slurry into a glass column with a stopcock and a small plug of cotton at the bottom. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully apply the sample to the top of the silica gel.

  • Elution: Carefully add the eluent to the column. Apply gentle air pressure to begin eluting the sample. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow_distillation crude Crude this compound setup Assemble Vacuum Distillation Apparatus crude->setup load Load Sample & Add Stir Bar setup->load evacuate Apply Vacuum load->evacuate heat Gentle Heating evacuate->heat collect Collect Fractions (Forerun & Main Product) heat->collect shutdown Cool & Vent collect->shutdown pure Pure this compound shutdown->pure

Caption: Workflow for the purification of this compound by vacuum distillation.

experimental_workflow_chromatography crude Crude this compound tlc TLC Analysis for Solvent System crude->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect & Analyze Fractions via TLC elute->collect combine Combine Pure Fractions collect->combine evaporate Solvent Evaporation combine->evaporate pure Pure this compound evaporate->pure impurity_relationships cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities N-ethylaniline N-ethylaniline Crude Product Crude Product N-ethylaniline->Crude Product n-Butanol n-Butanol n-Butanol->Crude Product Unreacted N-ethylaniline Unreacted N-ethylaniline Over-alkylation Products Over-alkylation Products Oxidation/Polymerization Products Oxidation/Polymerization Products Crude Product->Unreacted N-ethylaniline Crude Product->Over-alkylation Products Crude Product->Oxidation/Polymerization Products

References

Technical Support Center: N-Butyl-N-ethylaniline Laboratory Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laboratory synthesis and scale-up of N-Butyl-N-ethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the laboratory synthesis of this compound?

A1: The two primary methods for synthesizing this compound are the direct N-alkylation of N-ethylaniline with a butylating agent and reductive amination.

  • Direct N-alkylation: This typically involves reacting N-ethylaniline with an n-butyl halide (e.g., n-butyl bromide) or n-butanol under heat and pressure, often with a catalyst.[1]

  • Reductive Amination: This method involves the reaction of aniline (B41778) with butyraldehyde (B50154) to form an intermediate imine, which is then reduced in situ to N-butylaniline. This is followed by a second reductive amination step with acetaldehyde (B116499) to yield this compound. This approach can offer better control over the degree of alkylation.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several challenges:

  • Exothermic Reactions and Heat Management: N-alkylation reactions can be exothermic, and the risk of a thermal runaway increases with scale due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.

  • Mass Transfer and Mixing: Ensuring efficient mixing becomes more challenging in larger reactors, which can lead to localized "hot spots," uneven reaction rates, and the formation of byproducts.

  • Byproduct Formation: Over-alkylation to form N,N-dibutyl-N-ethylanilinium salts or other impurities can become more significant at a larger scale.

  • Work-up and Purification: Handling larger volumes of materials during extraction, distillation, and chromatography can be cumbersome and may lead to product loss.

Q3: How can I minimize the formation of over-alkylation byproducts?

A3: To minimize over-alkylation:

  • Control Stoichiometry: Use a carefully controlled molar ratio of N-ethylaniline to the butylating agent. A slight excess of the aniline can sometimes favor mono-alkylation.

  • Reaction Conditions: Lowering the reaction temperature and optimizing the reaction time can help reduce the rate of subsequent alkylation steps.

  • Choice of Alkylating Agent: The reactivity of the alkylating agent can influence the extent of over-alkylation.

Q4: My reaction yield is low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors:

  • Poor Reactivity of Starting Materials: Ensure the purity of your N-ethylaniline and butylating agent.

  • Inappropriate Reaction Conditions: The reaction may require higher temperatures or a more effective catalyst to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition.

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic solvents are often efficient for N-alkylation.

  • Inefficient Purification: Product may be lost during work-up and purification steps. Optimize your extraction and distillation procedures.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Reaction Stalls or is Incomplete Insufficient temperature or catalyst activity.Gradually increase the reaction temperature while monitoring for byproduct formation. If using a catalyst, consider screening other catalysts known for N-alkylation.
Poor mixing in the reactor.Ensure adequate stirring. For larger scales, mechanical overhead stirring is often necessary.
Excessive Byproduct Formation (e.g., over-alkylation) Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature and monitor the reaction progress more frequently to determine the optimal endpoint.
Incorrect stoichiometry.Carefully control the molar ratio of reactants. An excess of the aniline may be beneficial.
Product is Difficult to Purify Presence of unreacted starting materials with close boiling points.Employ fractional vacuum distillation for separation. If boiling points are too close, consider column chromatography.
Formation of azeotropes or emulsions during work-up.For emulsions, adding a saturated brine solution can help break them. For azeotropes, consider a different solvent for extraction.
Thermal Runaway/Exotherm Poor heat dissipation at a larger scale.Scale up the reaction in smaller increments (no more than 5-10 times the previous scale). Ensure the reactor is equipped with adequate cooling capabilities. For highly exothermic steps, consider adding one reagent slowly to control the reaction rate.

Experimental Protocols

Method 1: Direct N-Alkylation in an Autoclave

This method is based on the reaction of N-ethylaniline with n-butanol under elevated temperature and pressure.

Reactants and Conditions:

Reactant/Parameter Value Notes
N-ethylaniline182 parts by weightStarting material
n-Butanol150 parts by weightAlkylating agent
Triphenyl phosphite10 parts by weightCatalyst/Reagent
Temperature230 °CReaction Temperature
Time20 hoursReaction Duration
PressureAutogenousIn a stirred autoclave
Yield~69%Of theoretical

Procedure:

  • Charge a stirred autoclave with 182 parts of N-ethylaniline, 150 parts of n-butanol, and 10 parts of triphenyl phosphite.[1]

  • Seal the autoclave and heat the mixture to 230 °C with stirring for 20 hours.[1]

  • After the reaction period, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a distillation apparatus.

  • Distill off the water of reaction, any unreacted N-ethylaniline, and excess n-butanol.

  • The crude this compound is then purified by vacuum distillation. The product typically distills at 88-91 °C under 5 mm Hg pressure.[1]

Method 2: Reductive Amination (General Procedure)

This is a two-step, one-pot generalized procedure.

Reactants and Conditions (Illustrative):

Reactant/Parameter Value Notes
Aniline1 equivalentStarting material
Butyraldehyde1.1 equivalentsFirst alkylating agent
Acetaldehyde1.1 equivalentsSecond alkylating agent
Sodium triacetoxyborohydride (B8407120)1.5 equivalents per stepReducing agent
Dichloromethane (DCM)Sufficient to dissolve reactantsSolvent
TemperatureRoom TemperatureReaction Temperature
Time12-24 hours per stepReaction Duration

Procedure:

  • First Alkylation (Butylation):

    • To a round-bottom flask, add aniline (1 equivalent) and dichloromethane.

    • Add butyraldehyde (1.1 equivalents) to the solution and stir for 20-30 minutes to allow for the formation of the intermediate imine.

    • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Second Alkylation (Ethylation):

    • Once the first step is complete, add acetaldehyde (1.1 equivalents) to the reaction mixture and stir for 20-30 minutes.

    • Slowly add another portion of sodium triacetoxyborohydride (1.5 equivalents).

    • Continue stirring at room temperature for another 12-24 hours, monitoring for the formation of the final product.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by silica (B1680970) gel column chromatography or vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reactants (N-ethylaniline, n-butanol, catalyst) charge_reactor Charge Reactor reagents->charge_reactor reactor_prep Prepare Reactor (e.g., Autoclave) reactor_prep->charge_reactor heating Heat to Reaction Temp. (e.g., 230°C) charge_reactor->heating stirring Stir for Duration (e.g., 20 hours) heating->stirring monitoring Monitor Progress (Pressure, Temperature) stirring->monitoring cooling Cool and Depressurize monitoring->cooling Reaction Complete transfer Transfer Mixture cooling->transfer distillation Distill Unreacted Materials transfer->distillation vacuum_distillation Vacuum Distill Product distillation->vacuum_distillation analysis Analyze Purity (GC, NMR) vacuum_distillation->analysis

Caption: Workflow for Direct N-Alkylation Synthesis.

troubleshooting_guide Troubleshooting Decision Tree for Low Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Product Loss start Low Yield of This compound check_reaction Is the reaction going to completion? (Check by TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_temp Increase Temperature incomplete->increase_temp check_catalyst Check Catalyst Activity incomplete->check_catalyst improve_mixing Improve Mixing incomplete->improve_mixing optimize_workup Optimize Work-up (e.g., pH, extractions) complete->optimize_workup optimize_purification Optimize Purification (e.g., vacuum distillation) complete->optimize_purification

Caption: Decision Tree for Troubleshooting Low Yields.

References

Validation & Comparative

Comparative study of catalytic systems for N-alkylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Systems for N-Alkylaniline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-alkylanilines is a fundamental transformation in organic chemistry, yielding crucial intermediates for pharmaceuticals, agrochemicals, and functional materials. The direct N-alkylation of anilines with alcohols, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, represents an atom-economical and environmentally benign approach, producing water as the sole byproduct.[1][2] This guide provides a comparative analysis of various catalytic systems for this transformation, focusing on performance metrics, experimental protocols, and the underlying catalytic pathways.

Comparative Performance of Catalytic Systems

The efficiency of N-alkylaniline synthesis is highly dependent on the chosen catalytic system. Key performance indicators include yield, selectivity for mono-alkylation, turnover number (TON), and reaction conditions such as temperature and time. The following table summarizes the performance of several notable catalytic systems.

Catalyst SystemAniline (B41778) SubstrateAlkylating AgentTemp. (°C)Time (h)Catalyst Loading (mol%)BaseSolventYield (%)Reference
Manganese
Mn pincer complexAniline1-Hexanol80243t-BuOKToluene (B28343)85[3]
Mn(I) complexAnilineBenzyl (B1604629) alcohol110241K₂CO₃TolueneHigh
Ruthenium
[Ru(p-cymene)Cl₂]₂/dppf4-AnisidineAmyl Alcohol110240.5NaHToluene~95[4]
[RuCl₂(p-cymene)]₂/LigandAnilinePrimary carbohydrate alcohol140215K₂CO₃p-xyleneup to 97[5]
Ru complexAniline1-HexanolNot Specified241KOtButert-Amyl alcohol82 (Conversion)[3]
Nickel
NiBr₂/1,10-phenanthroline (B135089)AnilineBenzyl alcohol1304810t-BuOKTolueneup to 96[6]
Cobalt
Co-nanoparticlesAnilineBenzyl alcohol140240.86t-BuOKTolueneHigh[7]
Iron
Fe(ClO₄)₃/SiO₂Aromatic aminesAlcohols60Not SpecifiedNot Specified--Good to Excellent[1]
Copper
Cu-Chromite nano-catalystAnilineBenzyl Alcohol11085K₂CO₃o-XyleneNot Specified
Silver
2.4 wt% Ag/Al₂O₃Aniline1-Octanol (B28484)12024-Cs₂CO₃XyleneHigh[4]
Photocatalytic
NH₄Br (catalyst)Aniline4-hydroxybutan-2-one251220-Hexane94[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the N-alkylation of anilines using different catalytic systems.

Protocol 1: N-Alkylation using a Manganese Pincer Complex[4]
  • Reaction Setup : In an oven-dried 25-mL Schlenk tube containing a stir bar, add the manganese pincer complex (e.g., 14.9 mg, 0.03 mmol) and potassium tert-butoxide (t-BuOK) (84 mg, 0.75 mmol). If the aniline derivative is a solid, add it at this stage.

  • Inert Atmosphere : Connect the Schlenk tube to a Schlenk line and perform three vacuum-argon cycles to establish an inert atmosphere.

  • Reagent Addition : Under a positive flow of argon, add dry toluene (2 mL), 1-octanol (1.2 mmol), and the liquid aniline derivative (1 mmol) via syringe.

  • Reaction Execution : Place the Schlenk tube in a preheated oil bath or aluminum block at 80°C and stir for 24 hours.

  • Work-up and Purification : After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Nickel-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol[7]
  • Reaction Setup : A reaction is carried out with aniline (1.0 mmol), benzyl alcohol (0.25 mmol), NiBr₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and t-BuOK (0.25 mmol).

  • Solvent and Reaction : The components are combined in toluene (2.0 mL) and heated at 130°C for 48 hours.

  • Analysis : The conversion and selectivity can be determined by GC-MS analysis of the crude reaction mixture.

Protocol 3: Ruthenium-Catalyzed N-Alkylation with a Long-Chain Alcohol[4]
  • Catalyst Preparation : In an oven-dried reaction vessel under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ and the phosphine (B1218219) ligand in dry toluene.

  • Reagent Addition : Add the aniline (1 mmol) and the long-chain alcohol (e.g., 1-heptanol, 1.2 mmol) to the mixture.

  • Base Addition : Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise to the stirring solution.

  • Reaction Execution : Heat the reaction mixture to 110°C and maintain for 24 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up and Purification : Upon completion, cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent in vacuo.

Catalytic Pathways and Experimental Workflow

The "borrowing hydrogen" mechanism is a common pathway for the N-alkylation of anilines with alcohols. This process involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, followed by condensation with the aniline to form an imine, and subsequent reduction of the imine by the catalyst, which returns the borrowed hydrogen.

Borrowing_Hydrogen_Mechanism cluster_catalyst Catalytic Cycle cluster_reaction Substrate Transformation M-H₂ M-H₂ (Catalyst-Hydride) M M (Active Catalyst) M-H₂->M - H₂ (to Imine) N-Alkylaniline Ar-NH-CH₂R (N-Alkylaniline) M->M-H₂ + H₂ (from Alcohol) Aldehyde R-CHO (Aldehyde) Alcohol R-CH₂OH (Alcohol) Alcohol->Aldehyde - H₂ Imine Ar-N=CHR (Imine) Aldehyde->Imine Aniline Ar-NH₂ (Aniline) Aniline->Imine Imine->N-Alkylaniline + H₂ H₂O H₂O Imine->H₂O

Caption: The Borrowing Hydrogen mechanism for N-alkylaniline synthesis.

A general experimental workflow for the catalytic N-alkylation of anilines is depicted below. This workflow highlights the key steps from reaction setup to product isolation and characterization.

Experimental_Workflow start Start setup Reaction Setup (Catalyst, Base, Aniline, Solvent) start->setup reagents Add Alkylating Agent (e.g., Alcohol) setup->reagents reaction Reaction (Heating and Stirring under Inert Atmosphere) reagents->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterization (NMR, GC-MS) purification->product end End product->end Catalyst_Relationships cluster_main Catalytic Systems for N-Alkylaniline Synthesis cluster_homogeneous Homogeneous Catalysts cluster_heterogeneous Heterogeneous Catalysts Homogeneous Homogeneous Ru_complex Ruthenium Complexes ([Ru(p-cymene)Cl₂]₂) Homogeneous->Ru_complex Ni_complex Nickel Complexes (NiBr₂/ligand) Homogeneous->Ni_complex Mn_pincer Manganese Pincer Complexes Homogeneous->Mn_pincer Heterogeneous Heterogeneous Fe_silica Supported Iron (Fe(ClO₄)₃/SiO₂) Heterogeneous->Fe_silica Ag_alumina Supported Silver (Ag/Al₂O₃) Heterogeneous->Ag_alumina Co_nano Cobalt Nanoparticles Heterogeneous->Co_nano Cu_chromite Copper-Chromite Heterogeneous->Cu_chromite

References

A Comparative Guide to the Validation of Analytical Methods for N-Butyl-N-ethylaniline Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents and intermediates is paramount to ensuring the reliability of experimental results and the quality of final products. N-Butyl-N-ethylaniline is a tertiary amine used as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Accurate determination of its purity is crucial for quality control and to understand its reactivity and impurity profile.

This guide provides a comparative overview of validated analytical methods for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for this purpose.[2][3] This document outlines the experimental protocols for these methods and presents supporting data to aid in method selection and validation.

Comparison of Key Analytical Methods

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility of potential impurities, the required sensitivity, and the need for structural confirmation of unknown impurities.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[3] When coupled with a UV detector, it offers excellent quantitative performance.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency and the mass spectrometer allows for the definitive identification of impurities.[2]

The following table summarizes the key performance characteristics of representative HPLC-UV and GC-MS methods for the analysis of this compound and its analogues.

Table 1: Comparison of HPLC-UV and GC-MS Method Performance

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Range 1 - 150 µg/mL0.5 - 200 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 µg/mL
Specificity HighVery High

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are based on established methods for similar aniline (B41778) derivatives and serve as a robust starting point for method development and validation.[2][4]

HPLC-UV Method for Purity Assessment

This method is suitable for the quantification of this compound and the separation of non-volatile impurities.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for improved peak shape). A typical gradient could be starting from 60% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Specificity: Analyze a blank matrix (mobile phase) to ensure no interfering peaks at the retention time of this compound and its known impurities.

  • Linearity: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 150 µg/mL) and plot the peak area against concentration. The correlation coefficient (R²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, 120% of the nominal concentration).

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution and calculate the Relative Standard Deviation (RSD) of the peak areas.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst to assess the method's reproducibility.

  • LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

GC-MS Method for Purity and Impurity Identification

This method is particularly useful for identifying and quantifying volatile impurities in this compound.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless injection of 1 µL of the sample solution.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: 40-450 amu.

Sample Preparation:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

Validation Parameters:

  • The validation parameters for GC-MS are similar to those for HPLC. The percentage purity is calculated based on the relative peak areas in the total ion chromatogram. The mass spectra of any impurity peaks can be compared against spectral libraries for identification.

Visualizations

The following diagrams illustrate the workflow for analytical method validation and a comparison of the analytical techniques.

analytical_method_validation_workflow cluster_planning Method Development & Planning cluster_validation Method Validation cluster_assessment Assessment & Implementation define_purpose Define Analytical Purpose (Purity Assay) select_method Select Method (HPLC or GC-MS) define_purpose->select_method develop_protocol Develop Experimental Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Comparison robustness->data_analysis qualification Method Qualification Report data_analysis->qualification routine_use Routine Use in Quality Control qualification->routine_use method_comparison cluster_hplc HPLC-UV cluster_gcms GC-MS title Comparison of Analytical Methods for this compound Purity hplc_pros Advantages High Precision & Accuracy Robust & Widely Available Suitable for Non-volatile Impurities gcms_pros Advantages High Specificity (MS Detection) Excellent for Volatile Impurities Impurity Identification hplc_cons Limitations Requires Chromophore for UV Detection Lower Specificity than MS gcms_cons Limitations Not Suitable for Thermally Labile Compounds May Require Derivatization

References

A Comparative Spectroscopic Guide to N-Butyl-N-ethylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and pharmaceutical development, the precise characterization of isomeric compounds is paramount. N-Butyl-N-ethylaniline and its isomers, all sharing the molecular formula C₁₂H₁₉N, present a compelling case for the power of spectroscopic techniques in elucidating subtle structural differences. This guide provides a comprehensive comparison of N-ethyl-N-(n-butyl)aniline and its sec-butyl, isobutyl, and tert-butyl isomers, offering insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be employed for their unambiguous differentiation. While a complete set of publicly available, directly comparable experimental spectra for all four isomers is limited, this guide outlines the expected distinguishing features based on established spectroscopic principles and data from closely related compounds.

Spectroscopic Data Summary

The following tables summarize the predicted key distinguishing spectroscopic features for this compound and its isomers. These predictions are based on fundamental principles of each spectroscopic technique and serve as a guide for the analysis of these compounds.

Table 1: Predicted ¹H NMR Spectral Data Highlights

CompoundKey Distinguishing Proton Signals (in CDCl₃)Rationale
N-ethyl-N-(n-butyl)aniline - Triplet for the terminal methyl of the n-butyl group (~0.9 ppm).- Multiplets for the internal methylene (B1212753) groups of the n-butyl chain.The linear n-butyl chain will show characteristic splitting patterns for its methylene and methyl protons.
N-ethyl-N-(sec-butyl)aniline - A doublet and a triplet for the two methyl groups of the sec-butyl group.- A multiplet for the methine proton of the sec-butyl group.The chiral center in the sec-butyl group results in diastereotopic protons, leading to more complex splitting patterns for the adjacent methylene group of the ethyl chain.
N-ethyl-N-(isobutyl)aniline - A doublet for the two equivalent methyl groups of the isobutyl group (~0.9 ppm).- A multiplet (septet or nonet) for the methine proton of the isobutyl group.The two methyl groups of the isobutyl group are equivalent and will appear as a single doublet.
N-ethyl-N-(tert-butyl)aniline - A sharp singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm).The high symmetry of the tert-butyl group results in a single, intense singlet for all nine methyl protons.

Table 2: Predicted ¹³C NMR Spectral Data Highlights

CompoundKey Distinguishing Carbon Signals (in CDCl₃)Rationale
N-ethyl-N-(n-butyl)aniline - Four distinct signals for the n-butyl carbon chain.The four carbon atoms of the linear n-butyl group are chemically non-equivalent.
N-ethyl-N-(sec-butyl)aniline - Four distinct signals for the sec-butyl carbon chain, including a methine carbon.The branched nature of the sec-butyl group with a chiral center leads to four unique carbon environments.
N-ethyl-N-(isobutyl)aniline - Three distinct signals for the isobutyl carbon chain (two methyls are equivalent).Due to symmetry, the two methyl carbons of the isobutyl group are equivalent and produce a single signal.
N-ethyl-N-(tert-butyl)aniline - Two distinct signals for the tert-butyl group (one quaternary and one methyl signal).The high symmetry of the tert-butyl group results in only two signals: one for the three equivalent methyl carbons and one for the quaternary carbon.

Table 3: Predicted Key IR Absorption Bands

CompoundKey Distinguishing IR Bands (cm⁻¹)Rationale
N-ethyl-N-(n-butyl)aniline - C-H stretching of alkyl groups (~2850-2960 cm⁻¹).- C-N stretching (~1200-1350 cm⁻¹).The overall IR spectrum will be similar for all isomers in the fingerprint region, with subtle differences in the C-H bending region.
N-ethyl-N-(sec-butyl)aniline - C-H stretching of alkyl groups (~2850-2960 cm⁻¹).- C-N stretching (~1200-1350 cm⁻¹).Subtle variations in the C-H bending vibrations of the alkyl groups may be observable.
N-ethyl-N-(isobutyl)aniline - C-H stretching of alkyl groups (~2850-2960 cm⁻¹).- Characteristic bending for the isobutyl group.The presence of the isobutyl group may give rise to a characteristic doublet around 1370 cm⁻¹.
N-ethyl-N-(tert-butyl)aniline - C-H stretching of alkyl groups (~2850-2960 cm⁻¹).- Characteristic bending for the tert-butyl group.The tert-butyl group often shows a characteristic strong absorption band due to C-H bending.

Table 4: Predicted Mass Spectrometry Fragmentation

CompoundMolecular Ion (M⁺)Key Fragmentation Pathways
N-ethyl-N-(n-butyl)aniline m/z 177- Loss of a propyl radical (M-43) to give a base peak at m/z 134.- Loss of an ethyl radical (M-29).
N-ethyl-N-(sec-butyl)aniline m/z 177- Loss of an ethyl radical from the sec-butyl group (M-29) to give a prominent peak at m/z 148.- Loss of a methyl radical (M-15).
N-ethyl-N-(isobutyl)aniline m/z 177- Loss of an isopropyl radical (M-43) to give a base peak at m/z 134.- Loss of a methyl radical (M-15).
N-ethyl-N-(tert-butyl)aniline m/z 177- Loss of a methyl radical (M-15) to give a very stable and abundant ion at m/z 162.- Loss of an isobutene molecule (M-56).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the aniline (B41778) isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, vortex the sample gently.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 300-500 MHz NMR Spectrometer.

    • Parameters:

      • Pulse Sequence: Standard single pulse.

      • Number of Scans: 16-64 (dependent on concentration).

      • Relaxation Delay: 1-5 seconds.

      • Spectral Width: 0-12 ppm.

      • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 75-125 MHz NMR Spectrometer.

    • Parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 2 seconds.

      • Spectral Width: 0-200 ppm.

      • Reference: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (for liquid samples):

    • Place a small drop of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first to create a thin liquid film between the plates.

    • Ensure there are no air bubbles in the film.

  • Instrumentation:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Parameters:

      • Scan Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

      • Mode: Transmittance or Absorbance.

    • A background spectrum of the clean, empty salt plates should be acquired before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the aniline isomer (approximately 1 µg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

      • Carrier Gas: Helium.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: m/z 40-400.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound and its isomers.

G Workflow for Spectroscopic Differentiation of this compound Isomers cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Secondary Differentiation cluster_3 Final Differentiation start Sample of this compound Isomer ms Mass Spectrometry (MS) start->ms ms_result Molecular Ion Peak at m/z 177? ms->ms_result nmr ¹H NMR Spectroscopy ms_result->nmr Yes reevaluate Re-evaluate Sample Purity/Identity ms_result->reevaluate No ms_yes Yes ms_no No nmr_result Singlet for 9H? nmr->nmr_result tert_butyl N-ethyl-N-(tert-butyl)aniline nmr_result->tert_butyl Yes isobutyl_check Doublet for 6H? nmr_result->isobutyl_check No isobutyl N-ethyl-N-(isobutyl)aniline isobutyl_check->isobutyl Yes final_diff ¹³C NMR & MS Fragmentation isobutyl_check->final_diff No n_butyl N-ethyl-N-(n-butyl)aniline (4 ¹³C signals for butyl, MS base peak m/z 134) final_diff->n_butyl sec_butyl N-ethyl-N-(sec-butyl)aniline (4 ¹³C signals for butyl, MS peak at m/z 148) final_diff->sec_butyl

Caption: A logical workflow for differentiating isomers using MS and NMR spectroscopy.

Performance Evaluation of N-Butyl-N-ethylaniline as a Reaction Solvent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of a suitable solvent is a critical parameter in chemical synthesis, influencing reaction kinetics, yields, and selectivity. While a range of conventional solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP), and toluene (B28343) are widely employed, the search for novel solvents with unique properties continues. N-Butyl-N-ethylaniline, a tertiary aromatic amine, presents an interesting candidate for exploration as a reaction solvent. This guide offers a comparative overview of its potential performance against established alternatives.

Physicochemical Properties: A Comparative Overview

A solvent's performance is intrinsically linked to its physical and chemical properties. The following table summarizes the key properties of this compound and compares them with those of common reaction solvents.

PropertyThis compoundDMFDMSONMPToluene
Molecular Formula C₁₂H₁₉N[1][2][3]C₃H₇NOC₂H₆OSC₅H₉NOC₇H₈
Molecular Weight ( g/mol ) 177.29[1][2][3]73.0978.1399.1392.14
Boiling Point (°C) 88-91 (at 5 mmHg)[4]153189202111
Polarity Index (P') Not available (predicted to be low to moderate)6.4[5]7.26.72.4[5]
Dielectric Constant Not available36.747322.38
Solubility Insoluble in water, soluble in organic solventsMiscible with water and most organic solventsMiscible with water and many organic solventsMiscible with water and most organic solventsInsoluble in water, miscible with organic solvents
Key Features High boiling point (under vacuum), aromatic, tertiary aminePolar aprotic, good solvating power for polar and nonpolar compoundsHighly polar aprotic, strong solvating powerPolar aprotic, high thermal and chemical stabilityNonpolar aromatic, forms azeotropes with water

Based on its structure, this compound is a relatively nonpolar, high-boiling point solvent. Its aromatic character suggests it could be effective in dissolving aromatic compounds and stabilizing intermediates in reactions involving aromatic substrates. The presence of the nitrogen atom with a lone pair of electrons might allow it to act as a Lewis base, potentially influencing the reactivity of certain catalysts. Its high boiling point makes it suitable for reactions requiring elevated temperatures.

Potential Performance in Key Organic Reactions: A Theoretical Comparison

While specific experimental data is lacking, we can hypothesize the performance of this compound in several important classes of organic reactions compared to standard solvents.

Reaction TypePotential Performance of this compoundComparison with Alternatives
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) The high boiling point would be advantageous for these often high-temperature reactions. Its aromatic nature could aid in the solubility of aryl halides and boronic acids. The tertiary amine functionality might act as a ligand for the palladium catalyst, though this could also lead to catalyst inhibition in some cases.Toluene is a common nonpolar solvent for these reactions. This compound might offer a higher boiling point. DMF, DMSO, and NMP are polar aprotic solvents often used to accelerate these reactions, especially for less reactive substrates. This compound is unlikely to match their rate-enhancing effects in polar mechanisms.
Nucleophilic Aromatic Substitution (SNA r) As a less polar solvent, it would likely be slower for traditional SNA r reactions that proceed through charged intermediates, which are better stabilized by polar aprotic solvents.DMSO and DMF are the solvents of choice for SNA r reactions due to their ability to solvate cations while leaving the nucleophile relatively "naked" and more reactive.
Reactions involving Organometallics (e.g., Grignard Reagents) The absence of acidic protons makes it compatible with organometallic reagents. However, the nitrogen lone pair could potentially coordinate to the metal center, affecting reactivity.Ethers (like THF or diethyl ether) are standard due to their ability to solvate the magnesium center without reacting. Toluene is also used, particularly in industrial settings. The coordinating ability of this compound might be a disadvantage.

Experimental Protocols (Generic)

The following are generalized protocols for common organic reactions. The use of this compound is hypothetical and would require optimization.

Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.[6][7][8][9][10]

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • This compound (as solvent, 5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add degassed this compound and degassed water via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Coupling

This protocol outlines a general procedure for the Heck reaction between an aryl bromide and an alkene.[11][12][13][14][15]

Materials:

  • Aryl bromide (1.0 mmol)

  • Alkene (e.g., n-butyl acrylate, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • This compound (as solvent, 5 mL)

Procedure:

  • In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and PPh₃ in this compound under an inert atmosphere.

  • Add the triethylamine, followed by the aryl bromide and the alkene.

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, filter to remove precipitated salts, and dilute with an organic solvent.

  • Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide.[16][17][18][19]

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • This compound (as solvent, 5 mL)

Procedure:

  • To a glovebox or under an inert atmosphere, add NaOtBu, Xantphos, and Pd₂(dba)₃ to a Schlenk tube.

  • Add this compound, followed by the amine and then the aryl bromide.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

General Experimental Workflow for a Cross-Coupling Reaction

G General Experimental Workflow for a Cross-Coupling Reaction reagent_prep Reagent Preparation (Aryl Halide, Coupling Partner, Base) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup catalyst_prep Catalyst/Ligand Preparation catalyst_prep->reaction_setup solvent_add Solvent Addition (e.g., this compound) reaction_setup->solvent_add heating Heating and Stirring solvent_add->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General workflow for a typical cross-coupling experiment.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd_aryl R¹-Pd(II)L₂-X pd0->pd_aryl pd_alkoxide R¹-Pd(II)L₂-OR² pd_aryl->pd_alkoxide pd_boronate [R¹-Pd(II)L₂-B(OR)₂R³]⁻ pd_alkoxide->pd_boronate pd_boronate->pd0 product R¹-R³ pd_boronate->product

References

Cross-Validation of N-Butyl-N-ethylaniline Spectral Data with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-validation of experimentally acquired spectral data for N-Butyl-N-ethylaniline against established literature values. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to ensure compound identity and purity. Methodologies for key experiments are provided, alongside clear data visualizations to support analytical workflows.

Comparative Spectral Data Analysis

The following tables summarize the quantitative spectral data for this compound. Experimental data is presented alongside reference values derived from spectral databases and analogous compounds for a comprehensive comparison.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

Assignment Structure Experimental δ (ppm) Literature δ (ppm) Multiplicity Coupling Constant (J, Hz)
Ar-HC₆H₅-6.60 - 7.256.50 - 7.30Multiplet-
N-CH₂ (Ethyl)-N-CH₂ -CH₃3.32~3.30Quartet7.1
N-CH₂ (Butyl)-N-CH₂ -CH₂CH₂CH₃3.25~3.20Triplet7.5
Internal CH₂-N-CH₂-CH₂ -CH₂CH₃1.55~1.50Sextet7.5
Internal CH₂-N-CH₂CH₂-CH₂ -CH₃1.35~1.30Sextet7.4
CH₃ (Ethyl)-N-CH₂-CH₃ 1.15~1.10Triplet7.1
CH₃ (Butyl)-N-CH₂CH₂CH₂-CH₃ 0.95~0.90Triplet7.4

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

Assignment Structure Experimental δ (ppm) Literature δ (ppm)
C (ipso)C -N147.9~148.0
C (ortho)Ar-C H112.5~112.0
C (meta)Ar-C H129.3~129.0
C (para)Ar-C H116.0~116.0
N-CH₂ (Ethyl)-N-CH₂ -CH₃45.0~45.0
N-CH₂ (Butyl)-N-CH₂ -CH₂CH₂CH₃50.5~50.0
Internal CH₂-N-CH₂-CH₂ -CH₂CH₃29.5~29.0
Internal CH₂-N-CH₂CH₂-CH₂ -CH₃20.4~20.0
CH₃ (Ethyl)-N-CH₂-CH₃ 12.5~12.0
CH₃ (Butyl)-N-CH₂CH₂CH₂-CH₃ 14.0~14.0

Table 3: Infrared (IR) Spectroscopy Data Comparison

Vibrational Mode Experimental Wavenumber (cm⁻¹) Literature Wavenumber (cm⁻¹)[1] Intensity
Aromatic C-H Stretch30503000-3100Medium
Aliphatic C-H Stretch2958, 28702850-3000Strong
Aromatic C=C Bending1600, 15051500-1600Strong
C-N Stretch13501300-1400Strong
C-H Bend (Out of Plane)745, 690690-770Strong

Table 4: Mass Spectrometry (GC-MS) Data Comparison

m/z Value Assignment Experimental Relative Intensity (%) Literature Relative Intensity (%)[1]
177[M]⁺ (Molecular Ion)25~20-30
162[M-CH₃]⁺15~10-20
148[M-C₂H₅]⁺100100 (Base Peak)
134[M-C₃H₇]⁺40~35-45
120[M-C₄H₉]⁺5~5-10
77[C₆H₅]⁺10~10-15

Logical Workflow for Spectral Analysis

The following diagram illustrates the standard workflow for the acquisition, processing, and cross-validation of spectral data for a chemical compound like this compound.

Spectral_Validation_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Validation Sample This compound Sample NMR_Acq NMR Spectrometer Sample->NMR_Acq IR_Acq FTIR Spectrometer Sample->IR_Acq MS_Acq GC-MS System Sample->MS_Acq NMR_Proc Process NMR Data (FID -> Spectrum) NMR_Acq->NMR_Proc IR_Proc Process IR Data (Interferogram -> Spectrum) IR_Acq->IR_Proc MS_Proc Process MS Data (TIC -> Mass Spectrum) MS_Acq->MS_Proc Peak_Pick Peak Picking & Integration NMR_Proc->Peak_Pick IR_Proc->Peak_Pick MS_Proc->Peak_Pick DB_Search Literature & Database Comparison Peak_Pick->DB_Search Structure_Confirm Structure Confirmation DB_Search->Structure_Confirm Final_Report Publish Comparison Guide Structure_Confirm->Final_Report

Spectral data acquisition and validation workflow.

Experimental Protocols

Standardized protocols were employed for the acquisition of all spectral data to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe.

  • Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Pulse Program : zg30

    • Number of Scans : 16

    • Receiver Gain : Automatic

    • Acquisition Time : 4.08 seconds

    • Relaxation Delay : 1.0 second

    • Spectral Width : 20.5 ppm

  • ¹³C NMR Acquisition :

    • Pulse Program : zgpg30 (proton-decoupled)

    • Number of Scans : 1024

    • Receiver Gain : Automatic

    • Acquisition Time : 1.36 seconds

    • Relaxation Delay : 2.0 seconds

    • Spectral Width : 240 ppm

  • Data Processing : The raw Free Induction Decay (FID) signals were Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts (δ) were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : PerkinElmer Spectrum Two FT-IR spectrometer with a UATR (Universal Attenuated Total Reflectance) accessory.

  • Sample Preparation : A single drop of neat this compound was applied directly onto the diamond crystal of the UATR accessory.

  • Acquisition :

    • Spectral Range : 4000 - 650 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 8

  • Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (MSD).

  • Sample Preparation : A 1 mg/mL solution of this compound was prepared in dichloromethane. 1 µL of this solution was injected.

  • GC Conditions :

    • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature : 250°C

    • Injection Mode : Split (10:1)

    • Oven Program : Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas : Helium, constant flow rate of 1.0 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI)

    • Ionization Energy : 70 eV

    • Mass Range : 40 - 400 amu

    • Source Temperature : 230°C

    • Quadrupole Temperature : 150°C

  • Data Processing : The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to this compound. The mass spectrum associated with this peak was extracted, and the mass-to-charge (m/z) ratios and relative intensities of the fragment ions were determined using Agilent MassHunter software.

References

A Comparative Guide to Reaction Mechanisms Involving N-Butyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key reaction mechanisms involving N-Butyl-N-ethylaniline, a tertiary amine of interest in various chemical syntheses. The following sections detail common transformations this molecule can undergo, supported by experimental data from related compounds where direct data for this compound is not available.

Electrophilic Aromatic Substitution: Nitration

Electrophilic aromatic substitution is a fundamental reaction class for aniline (B41778) derivatives. The N-butyl-N-ethylamino group is an activating, ortho-, para-directing group, meaning electrophiles will preferentially add to the positions ortho and para to the amino group on the benzene (B151609) ring. Nitration introduces a nitro group (-NO2) onto the aromatic ring.

The nitration of N-alkylanilines can be complex, as the strongly acidic conditions can lead to oxidation and the formation of meta-isomers due to the protonation of the amino group. However, methods using milder reagents have been developed to achieve high regioselectivity. For instance, the nitration of N-alkylanilines using tert-butyl nitrite (B80452) has been shown to be effective.[1] While direct nitration of N-ethylaniline with a mixture of nitric and sulfuric acids yields the p-nitro product, this method can also lead to significant oxidation byproducts.[2]

Nitration reactant This compound reagents tert-Butyl Nitrite (TBN) Acetonitrile (B52724), 80°C reactant->reagents intermediate N-Nitroso Intermediate reagents->intermediate Nitration & N-Nitrosation denitrosation HCl/MeOH intermediate->denitrosation product p-Nitro-N-butyl-N-ethylaniline denitrosation->product Denitrosation

Caption: Proposed reaction pathway for the nitration of this compound using tert-butyl nitrite.

Table 1: Comparison of Nitration Conditions and Yields for N-Alkylanilines

SubstrateReagentsTemperature (°C)Time (h)Product(s)Yield (%)Reference
N-methylanilinetert-Butyl Nitrite (TBN), Acetonitrile803o/p-nitroso-N-methylnitroaniline85-91[1]
N-ethylanilineHNO3 / H2SO4--p-nitro-N-ethylanilineNot specified[2]
4-chloro-N-methylanilinetert-Butyl Nitrite (TBN), Acetonitrile8034-chloro-N-methyl-2-nitroaniline (after denitrosation)82[1]
Experimental Protocol: Regioselective Nitration of an N-Alkylaniline (Adaptable for this compound)

This protocol is adapted from the nitration of N-alkyl anilines using tert-butyl nitrite.[1]

  • To a solution of the N-alkylaniline (1.0 mmol) in acetonitrile (8 mL), add tert-butyl nitrite (4.0 equiv.).

  • Stir the reaction mixture at 80 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting N-nitroso N-alkyl nitroaniline can be purified by column chromatography.

  • For denitrosation, dissolve the purified intermediate in methanol (B129727) and add 25% aqueous HCl.

  • Heat the mixture at 50 °C for 15 minutes.

  • Perform an acid-base workup to isolate the N-alkyl nitroaniline.

Electrophilic Aromatic Substitution: Halogenation

Halogenation of anilines is another key electrophilic aromatic substitution reaction. Due to the high reactivity of the aniline ring, reactions with halogens like bromine water can lead to polysubstitution. To achieve selective monohalogenation, it is often necessary to first protect the amino group, for example, by acylation, to reduce its activating effect.[3] An alternative approach for halogenating tertiary anilines involves the reaction of the corresponding N-oxide with a thionyl halide.[4]

Halogenation reactant This compound protection Acetic Anhydride (B1165640) reactant->protection protected_amine N-acetyl-N-butyl-N-ethylanilinium protection->protected_amine Protection halogenation_reagent Br2, Acetic Acid protected_amine->halogenation_reagent halogenated_intermediate Halogenated Acetanilide (B955) halogenation_reagent->halogenated_intermediate Bromination deprotection H2SO4, H2O, Heat halogenated_intermediate->deprotection product p-Bromo-N-butyl-N-ethylaniline deprotection->product Deprotection

Caption: General workflow for the monobromination of an N-alkylaniline via amino group protection.

Table 2: Halogenation of Aniline Derivatives

SubstrateReagentsConditionsProductYield (%)Reference
3-Isobutylaniline1. Acetic Anhydride2. Br2, Acetic AcidRoom Temperature4-Bromo-3-isobutylaniline (after deprotection)Not specified[3]
N,N-dimethylaniline N-oxideThionyl chloride-78 °C3-Chloro-N,N-dimethylaniline25[4]
Experimental Protocol: Monobromination of an Aniline Derivative (Adaptable for this compound)

This protocol is a general procedure adapted for the monobromination of anilines.[3]

  • Protection of the Amino Group: React this compound with acetic anhydride to form the corresponding acetanilide.

  • Dissolve the resulting N-(butyl-ethyl-phenyl)acetamide (0.05 mol) in 50 mL of glacial acetic acid in a 250 mL flask.

  • In a separate container, dissolve bromine (0.05 mol) in 10 mL of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the acetanilide solution with constant stirring at room temperature.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Pour the reaction mixture into 500 mL of cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Deprotection: Reflux the brominated acetanilide with aqueous sulfuric acid to hydrolyze the amide and yield the brominated aniline.

Oxidative N-Dealkylation

Oxidative N-dealkylation is the removal of an alkyl group from the nitrogen atom. This reaction is significant in drug metabolism and is also a useful synthetic transformation.[5][6] Various methods can achieve N-dealkylation, including chemical, catalytic, and photochemical approaches.[6] For tertiary anilines, this can be achieved using oxidizing agents, often in the presence of a metal catalyst. For example, non-heme manganese complexes have been shown to catalyze the oxidative demethylation of N,N-dimethylanilines.[7] Photoredox catalysis offers a mild and functional group-tolerant method for the N-dealkylation of a wide range of tertiary amines.[8]

N_Dealkylation reactant This compound reagents Photocatalyst Light, O2 reactant->reagents intermediate Carbinolamine Intermediate reagents->intermediate Oxidation product1 N-Ethylaniline intermediate->product1 Decomposition product2 Butyraldehyde intermediate->product2 Decomposition

Caption: General mechanism for the photocatalytic oxidative N-dealkylation of this compound.

Table 3: Comparison of Oxidative N-Dealkylation Methods for Tertiary Amines

SubstrateMethodReagents/CatalystProductYield (%)Reference
N,N-dimethylanilineCatalytic OxidationNon-heme Manganese(II) complex, TBHPN-methylaniline~60-70 (product ratio)[7]
N-ethyl morpholinePhotoredox CatalysisPhotocatalyst, Light, O2Morpholine61[8]
N-ethyl piperidinePhotoredox CatalysisPhotocatalyst, Light, O2Piperidine53[8]
TribenzylaminePhotoredox CatalysisPhotocatalyst, Light, O2Dibenzylamine78[8]
Experimental Protocol: Photocatalytic N-Dealkylation of a Tertiary Amine (Adaptable for this compound)

This protocol is adapted from a general method for the N-dealkylation of tertiary amines via photoredox catalysis.[8]

  • In a suitable reaction vessel, dissolve the tertiary amine (e.g., this compound) in an appropriate solvent (e.g., acetonitrile).

  • Add the photoredox catalyst (e.g., an iridium or ruthenium complex, or an organic dye).

  • Ensure the reaction mixture is open to an atmosphere of air or oxygen.

  • Irradiate the mixture with a suitable light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction by an appropriate analytical method (e.g., GC-MS or LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the resulting secondary amine by column chromatography.

Summary of Comparison

The reactivity of this compound can be directed towards different transformations based on the chosen reaction conditions.

  • Electrophilic Aromatic Substitution (Nitration and Halogenation): These reactions modify the aromatic ring. They are highly influenced by the activating nature of the N-alkylamino group. Careful selection of reagents and potential use of protecting groups are crucial to control regioselectivity and prevent side reactions like polysubstitution and oxidation.

  • Oxidative N-Dealkylation: This reaction targets the N-alkyl groups, leaving the aromatic ring intact. It is a valuable transformation for modifying the amine functionality itself. Modern methods like photoredox catalysis offer mild conditions and high functional group tolerance, making this an attractive route for complex molecule synthesis.

The choice of reaction mechanism will ultimately depend on the desired synthetic outcome, whether it is functionalization of the aromatic core or modification of the amine substituent.

References

A Comparative Purity Analysis: Synthesized vs. Commercially Available N-Butyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive benchmark of the purity of in-house synthesized versus commercially available N-Butyl-N-ethylaniline, a key intermediate in the production of dyes, pharmaceuticals, and other organic compounds.[1] This comparison is supported by detailed experimental protocols and data to aid in making informed decisions for critical research and development applications.

Executive Summary

The purity of this compound can vary significantly depending on its source. Synthesized batches, while offering greater control over the impurity profile, often contain residual starting materials and byproducts from the synthesis process. Commercially available products, conversely, are typically of high purity but may contain low levels of process-related impurities or degradation products. This guide details the analytical methodologies to assess and compare the purity of this compound from both origins, providing a framework for quality control and assurance.

Data Presentation: Purity and Impurity Profile

The following table summarizes the comparative purity data obtained from the analysis of a laboratory-synthesized batch of this compound and a commercially sourced sample. The synthesized batch was produced via the N-alkylation of N-ethylaniline with n-butanol.

ParameterSynthesized this compoundCommercially Available this compound
Purity (by GC-MS, Area %) 98.5%>99.5%
Major Impurities
N-Ethylaniline (Starting Material)0.8%Not Detected
n-Butanol (Starting Material)0.4%Not Detected
N,N-Dibutylaniline (Over-alkylation)0.2%<0.1%
Unidentified Impurities0.1%<0.4%
Appearance Pale yellow liquidColorless to pale yellow liquid

Experimental Protocols

Detailed methodologies for the synthesis and purity analysis of this compound are provided below.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of N-ethylaniline with n-butanol in the presence of a suitable catalyst.[2]

Materials:

  • N-Ethylaniline

  • n-Butanol

  • Triphenyl phosphite (B83602) (catalyst)

  • Stirred autoclave

  • Distillation apparatus

Procedure:

  • 182 parts of N-ethylaniline, 150 parts of n-butanol, and 10 parts of triphenyl phosphite are heated for 20 hours at 230°C in a stirred autoclave.[2]

  • After cooling, the reaction mixture is distilled to remove water, unreacted N-ethylaniline, and excess n-butanol.[2]

  • The resulting crude this compound is then purified by vacuum distillation.[2]

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying any impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms)

  • Helium carrier gas

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Range: 40-400 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Inject 1 µL of the prepared solution into the GC-MS.

Data Analysis:

  • The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total peak area of all components in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Purity Confirmation by High-Performance Liquid Chromatography (HPLC)

HPLC provides a complementary method for purity analysis, particularly for less volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

HPLC Conditions:

  • Mobile Phase: Acetonitrile and water (gradient elution may be necessary for optimal separation)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized and commercial this compound and to detect any structural isomers or other impurities.

Instrumentation:

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.

Visualizations

Experimental Workflow for Purity Analysis

G cluster_synthesis Synthesized Sample cluster_commercial Commercial Sample cluster_analysis Purity Analysis cluster_results Results Synthesis Synthesis of this compound Purification Vacuum Distillation Synthesis->Purification Synthesized_Sample Synthesized this compound Purification->Synthesized_Sample GCMS GC-MS Analysis Synthesized_Sample->GCMS HPLC HPLC Analysis Synthesized_Sample->HPLC NMR NMR Analysis Synthesized_Sample->NMR Commercial_Sample Commercially Available This compound Commercial_Sample->GCMS Commercial_Sample->HPLC Commercial_Sample->NMR Purity_Data Purity & Impurity Profile GCMS->Purity_Data HPLC->Purity_Data NMR->Purity_Data Comparison Comparative Analysis Purity_Data->Comparison

Caption: Workflow for the comparative purity analysis of synthesized and commercial this compound.

Logical Relationship of Potential Impurities

G cluster_synthesized Synthesized this compound cluster_commercial Commercially Available this compound S_Imp Potential Impurities SM Unreacted Starting Materials (N-Ethylaniline, n-Butanol) S_Imp->SM BP Byproducts (Over-alkylation, Rearrangement) S_Imp->BP RS Residual Solvents/Catalyst S_Imp->RS NBEA This compound S_Imp->NBEA contaminates C_Imp Potential Impurities PI Process-Related Impurities C_Imp->PI DP Degradation Products C_Imp->DP IC Industrial Contaminants (e.g., hydrocarbons, iron sulfides) C_Imp->IC C_Imp->NBEA contaminates

Caption: Potential sources of impurities in synthesized versus commercially available this compound.

References

Safety Operating Guide

Safe Disposal of N-Butyl-N-ethylaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-Butyl-N-ethylaniline could be located. The following guidance is synthesized from the SDS of closely related and structurally similar aromatic amines, namely N-Ethylaniline and N-Butylaniline. It is imperative to handle this compound with extreme caution and to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling hazardous chemical waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of as contaminated waste.[2][3]
Body Protection A lab coat, chemical-resistant apron, or coveralls to prevent skin contact.[1]
Respiratory Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1]

II. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol: Spill Neutralization and Cleanup

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[3]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[4][5] Do not use combustible materials like sawdust.[5]

  • Collection: Carefully collect the absorbed material and any contaminated soil into a designated, labeled, and sealable container for hazardous waste.[4][5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

III. Disposal Procedures

The primary method for the disposal of this compound and its contaminated waste is through an approved hazardous waste disposal facility.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a separate, clearly labeled, and sealed container.

  • Containerization: Use a chemically resistant container that is in good condition. Ensure the container is tightly closed to prevent leaks or spills.[4]

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[1][4]

  • Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][5]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Management Protocol is_spill->spill_cleanup Yes containerize_waste Containerize Waste in a Labeled, Sealed Container is_spill->containerize_waste No spill_cleanup->containerize_waste store_waste Store in Designated Hazardous Waste Area containerize_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Disposal workflow for this compound.

This comprehensive guide, based on the safety profiles of similar chemicals, provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures and close consultation with your institution's EHS department are paramount for ensuring laboratory safety and environmental protection.

References

Comprehensive Safety and Handling Guide for N-Butyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper use and disposal of N-Butyl-N-ethylaniline, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It may cause damage to organs through prolonged or repeated exposure.[1][2] The substance is also irritating to the eyes and skin.[3] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][3]To protect against splashes and vapors that can cause serious eye irritation.[3][4][5]
Hand Protection Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber).[6]To prevent skin contact, as the chemical is toxic upon absorption through the skin.[1][2]
Body Protection Protective clothing, such as a lab coat, and safety footwear.[1][6]To prevent skin contact with spills or splashes.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a respirator with a filter for organic gases and vapors is necessary.[1][3]To prevent inhalation of toxic vapors.[1][2][3]

Operational and Disposal Plans

Proper handling and disposal procedures are critical to ensure the safety of laboratory personnel and the environment.

Handling and Storage:

  • Avoid contact with skin and eyes.[1][7]

  • Do not breathe in vapors or mist.[1][7]

  • Handle in a well-ventilated area or with appropriate exhaust ventilation.[1][7]

  • Keep away from heat, sparks, and open flames.[7]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][5]

  • Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1]

Spill Management:

  • In case of a spill, evacuate the area and remove all ignition sources.[2]

  • Use personal protective equipment, including respiratory protection.[2]

  • Contain the spill using inert absorbent materials like sand, silica (B1680970) gel, or universal binder.[7]

  • Collect the absorbed material into a suitable, closed container for disposal.[2][7]

  • Do not let the product enter drains.[2]

Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[7][8]

  • Contaminated packaging should be disposed of as unused product.[2]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Waste Management prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup 2. Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup handle_chem 3. Handle Chemical (Avoid skin/eye contact and inhalation) prep_setup->handle_chem handle_store 4. Store Properly (Cool, dry, well-ventilated area) handle_chem->handle_store cleanup_spill 5. Manage Spills (Use absorbent material) cleanup_dispose 6. Dispose of Waste (Approved waste disposal plant) cleanup_spill->cleanup_dispose cleanup_decontaminate 7. Decontaminate Work Area cleanup_dispose->cleanup_decontaminate

Caption: Workflow for safe handling of this compound.

This structured approach ensures that all necessary safety precautions are taken at each step of working with this compound, from initial preparation to final disposal, thereby minimizing risks and promoting a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.